6-Chloro-1H-indol-5-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLWUFKUPMDLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314156 | |
| Record name | 6-Chloro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172078-40-9 | |
| Record name | 6-Chloro-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172078-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-1H-indol-5-ol: A Technical Guide for Researchers
Disclaimer: Direct experimental data for 6-Chloro-1H-indol-5-ol is limited in publicly available literature. This guide provides a comprehensive overview of its predicted properties based on available data for structurally similar indole derivatives. Researchers should verify these properties through experimental analysis.
This technical guide provides an in-depth overview of the physical and chemical properties, potential synthetic routes, and biological significance of this compound. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and applications of substituted indole compounds.
Core Physical and Chemical Properties
Quantitative data for this compound and its closely related analogs are summarized below to facilitate comparison. These values are critical for understanding the compound's behavior in various experimental settings.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 6-Chloro-5-hydroxy-1H-indole-2-carboxylic acid[1] | 6-Chloro-5-methoxy-1H-indole[2] | 6-Chloro-5-fluoro-1H-indole[3] |
| Molecular Formula | C₈H₆ClNO | C₉H₆ClNO₃ | C₉H₈ClNO | C₈H₅ClFN |
| Molecular Weight | 167.59 g/mol | 211.60 g/mol | 181.62 g/mol | 169.58 g/mol |
| Melting Point | Not available | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available | Not available |
| XLogP3 | Not available | 2.2 | 2.6 | 2.8 |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic strategy can be inferred from established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This method is versatile and widely used for preparing substituted indoles.
A general experimental workflow for a modified Leimgruber-Batcho synthesis of a related compound, 6-chloro-5-fluoroindole, is described in a patent and provides a relevant example.[4] This process typically involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole core.
Hypothetical Synthetic Workflow for this compound
References
- 1. 6-chloro-5-hydroxy-1H-indole-2-carboxylic acid | C9H6ClNO3 | CID 144180792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-5-methoxy-1H-indole | C9H8ClNO | CID 13113493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
In-Depth Technical Guide: 6-Chloro-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-1H-indol-5-ol, a heterocyclic organic compound. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines established information with theoretical protocols and comparative data to serve as a valuable resource.
Chemical Identity and Structure
The nomenclature and structural representation of this compound are fundamental to its identity in chemical research.
-
IUPAC Name: this compound
-
Synonyms: 6-CHLORO-5-HYDROXYINDOLE, 6-chloro-5-hydroxy-1h-indole[1]
-
CAS Number: 172078-40-9[1]
-
Chemical Formula: C₈H₆ClNO[1]
-
Molecular Weight: 167.59 g/mol [1]
The structure consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. A chlorine atom is substituted at the 6th position and a hydroxyl group at the 5th position of the indole ring.
Chemical Structure:
Physicochemical Properties
Quantitative data for this compound is not extensively documented. The following table summarizes its known properties and provides comparative data for the related compound, 6-Chloro-5-methoxy-1H-indole, to offer context.
| Property | This compound | 6-Chloro-5-methoxy-1H-indole (for comparison) |
| Molecular Formula | C₈H₆ClNO[1] | C₉H₈ClNO |
| Molecular Weight | 167.59 g/mol [1] | 181.62 g/mol |
| Appearance | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| LogP | Data not available | 2.6 |
Synthesis and Experimental Protocols
Hypothetical Synthesis of this compound via a Modified Leimgruber-Batcho Approach
This protocol is a theoretical adaptation and has not been experimentally validated.
Objective: To synthesize this compound from a suitable nitrotoluene precursor.
Materials:
-
4-Chloro-5-methoxy-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Hydrogen source (e.g., H₂ gas, ammonium formate)
-
Hydrobromic acid (HBr)
-
Sodium hydroxide (NaOH)
-
Anhydrous solvents (e.g., DMF, Toluene, Methanol)
-
Standard laboratory glassware and safety equipment
Methodology:
-
Enamine Formation:
-
Dissolve 4-Chloro-5-methoxy-2-nitrotoluene in anhydrous DMF.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
-
Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a suitable solvent such as methanol or toluene.
-
Add a hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C).
-
Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the solution or by adding a hydrogen donor like ammonium formate.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reduction and cyclization are complete (monitor by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain crude 6-Chloro-5-methoxy-1H-indole.
-
-
Demethylation:
-
Treat the crude 6-Chloro-5-methoxy-1H-indole with a demethylating agent such as 48% aqueous hydrobromic acid (HBr).
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous NaOH) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
-
Biological Activity and Applications
There is limited specific information on the biological activity of this compound. However, the indole nucleus is a prominent scaffold in numerous biologically active compounds and pharmaceuticals. Substituted indoles are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Given its structure as a halogenated hydroxyindole, this compound could be a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. For instance, related indole derivatives have been investigated as inhibitors of various enzymes or as ligands for receptors in the central nervous system. Further research is required to elucidate the specific biological profile of this compound.
Visualizations
Hypothetical Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the proposed synthesis and subsequent purification of this compound.
References
Synthesis of 6-Chloro-1H-indol-5-ol from Substituted Anilines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Chloro-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, established synthetic route in the current literature, this guide outlines a rational, multi-step approach commencing from commercially available substituted anilines. The proposed synthesis leverages well-established named reactions, including the Fischer indole synthesis, to construct the target indole core. This document furnishes detailed, adaptable experimental protocols, quantitative data derived from analogous transformations, and clear visual representations of the synthetic workflow to aid researchers in their synthetic endeavors.
Proposed Synthetic Strategy: The Fischer Indole Synthesis Route
The recommended synthetic pathway for this compound is centered around the Fischer indole synthesis. This robust and versatile method allows for the construction of the indole ring from an arylhydrazine and a suitable carbonyl compound. The proposed route begins with the synthesis of the key intermediate, 4-chloro-3-aminophenol, followed by its conversion to the corresponding hydrazine. Subsequent reaction with an α-ketoacid via the Japp-Klingemann reaction will yield a hydrazone, which can then be cyclized under acidic conditions to afford the final product.
Logical Workflow of the Proposed Synthesis
Caption: Proposed four-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures for similar transformations and should be optimized for the specific substrates.
Step 1: Synthesis of 4-Chloro-3-aminophenol from 3-Chloro-4-nitrophenol
This step involves the reduction of the nitro group of 3-chloro-4-nitrophenol to an amine.
Experimental Protocol:
-
To a stirred solution of 3-chloro-4-nitrophenol (1.0 eq.) in ethanol, add iron powder (6.0 eq.) and acetic acid.
-
Heat the mixture to reflux (approximately 80°C) for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 4-chloro-3-aminophenol.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 3-Chloro-4-nitrophenol | 1.0 eq. | Starting material. |
| Iron Powder | 6.0 eq. | Reducing agent. |
| Acetic Acid | - | Catalyst and solvent. |
| Ethanol | - | Solvent. |
| Expected Yield | ~88% | Based on analogous reactions. |
Step 2: Synthesis of 4-Chloro-3-hydrazinylphenol
This procedure involves the diazotization of 4-chloro-3-aminophenol followed by reduction to the corresponding hydrazine.
Experimental Protocol:
-
Dissolve 4-chloro-3-aminophenol (1.0 eq.) in a solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry under vacuum.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 4-Chloro-3-aminophenol | 1.0 eq. | Starting material. |
| Sodium Nitrite | 1.05 eq. | Diazotizing agent. |
| Hydrochloric Acid | - | For diazotization and salt formation. |
| Tin(II) Chloride Dihydrate | 3.0 eq. | Reducing agent. |
| Expected Yield | ~70-80% | Based on similar aniline to hydrazine conversions. |
Step 3: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
This step involves the reaction of the synthesized hydrazine with an α-ketoacid ester to form the hydrazone necessary for the Fischer indole synthesis.
Experimental Protocol:
-
Suspend 4-chloro-3-hydrazinylphenol hydrochloride (1.0 eq.) in ethanol.
-
Add ethyl 2-oxopropanoate (pyruvate) (1.1 eq.) to the suspension.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude hydrazone can be purified by recrystallization or column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 4-Chloro-3-hydrazinylphenol HCl | 1.0 eq. | Starting material. |
| Ethyl 2-oxopropanoate | 1.1 eq. | Carbonyl component. |
| Acetic Acid | Catalytic | Acid catalyst. |
| Ethanol | - | Solvent. |
| Expected Yield | ~85-95% | Based on typical Japp-Klingemann reactions. |
Step 4: Fischer Indole Synthesis of this compound
The final step is the acid-catalyzed cyclization of the hydrazone to form the indole ring.
Experimental Protocol:
-
Dissolve the purified hydrazone (1.0 eq.) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.
-
Heat the reaction mixture to 80-120°C for 1-3 hours.
-
Monitor the progress of the cyclization by TLC.
-
After completion, carefully pour the hot reaction mixture into ice-water to precipitate the crude product.
-
Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| Hydrazone Intermediate | 1.0 eq. | Starting material. |
| Polyphosphoric Acid (PPA) | - | Catalyst and solvent. |
| Expected Yield | ~60-75% | Based on analogous Fischer indole syntheses. |
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthetic route. The values are based on yields reported for analogous reactions in the chemical literature.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Reduction | 3-Chloro-4-nitrophenol | 4-Chloro-3-aminophenol | ~88 |
| 2 | Diazotization & Reduction | 4-Chloro-3-aminophenol | 4-Chloro-3-hydrazinylphenol | ~75 |
| 3 | Japp-Klingemann Reaction | 4-Chloro-3-hydrazinylphenol | Hydrazone Intermediate | ~90 |
| 4 | Fischer Indole Synthesis | Hydrazone Intermediate | This compound | ~68 |
| Overall | - | 3-Chloro-4-nitrophenol | This compound | ~41 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
This in-depth guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to achieve the best possible outcomes in their specific laboratory settings.
A Technical Guide to the Spectroscopic Characterization of 6-Chloro-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Chloro-1H-indol-5-ol. These predictions are derived from the known spectroscopic characteristics of the indole scaffold and the influence of chloro and hydroxyl substituents as observed in related molecules such as 6-chloroindole and 5-hydroxyindole.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~11.0 | br s | N-H | Chemical shift is solvent and concentration dependent. |
| ~9.5 | s | O-H | Chemical shift can vary and may exchange with D₂O. |
| ~7.4 | s | H-4 | Singlet due to substitution at C-5 and C-6. |
| ~7.3 | d | H-7 | Doublet, typical for indole ring. |
| ~7.2 | t | H-2 | Triplet or doublet of doublets. |
| ~6.3 | t | H-3 | Triplet or doublet of doublets. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~150 | C-5 | Carbon bearing the hydroxyl group, deshielded. |
| ~136 | C-7a | Bridgehead carbon. |
| ~128 | C-3a | Bridgehead carbon. |
| ~125 | C-2 | |
| ~122 | C-6 | Carbon bearing the chloro group. |
| ~120 | C-7 | |
| ~115 | C-4 | |
| ~102 | C-3 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Strong, Broad | O-H stretch |
| ~3300 | Medium | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1450 | Medium-Strong | C=C aromatic ring stretch |
| ~1250 | Strong | C-O stretch (phenol) |
| ~800-700 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 167/169 | High | [M]⁺ (Molecular ion peak with ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| 132 | Medium | [M-Cl]⁺ |
| 139 | Medium | [M-CO]⁺ |
| Other Fragments | Variable | Further fragmentation of the indole ring. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid indole derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]
-
Ensure complete dissolution by gentle vortexing or sonication.[1]
-
Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[1]
¹H NMR Acquisition (500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (e.g., zg30).[1]
-
Spectral Width: 16 ppm.[1]
-
Acquisition Time: 3-4 seconds.[2]
-
Relaxation Delay (D1): 1-5 seconds.[1]
-
Number of Scans (NS): 16-64, depending on sample concentration.[2]
-
Temperature: 298 K.[2]
¹³C NMR Acquisition (125 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).[1]
-
Spectral Width: ~240 ppm.[1]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.[1]
-
Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C) or an internal standard like TMS (δ 0.00).[2]
-
Integrate ¹H NMR signals and analyze multiplicities and coupling constants.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample (a few mg) in a few drops of a volatile solvent like acetone or methylene chloride.[3]
-
Place a drop of the resulting solution onto a salt plate (e.g., KBr, NaCl).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[3]
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background.
Mass Spectrometry (MS)
Method: Electron Ionization (EI) EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[4][5]
Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The sample is volatilized by heating under high vacuum.[6]
Ionization and Analysis:
-
In the ion source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][6]
-
This causes the ejection of a valence electron, forming a positively charged molecular ion ([M]⁺), and induces extensive fragmentation.[7]
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized indole derivative.
References
The Pharmacological Horizon of 6-Chloro-1H-indol-5-OL Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 6-Chloro-1H-indol-5-OL scaffold are emerging as a versatile class of compounds with significant potential across a spectrum of therapeutic areas. This technical guide consolidates the current understanding of their pharmacological profile, focusing on key molecular targets, including the Hedgehog signaling pathway, serotonin 5-HT2C receptors, AMP-activated protein kinase (AMPK), tubulin, and the epidermal growth factor receptor (EGFR). This document provides an in-depth overview of the synthesis, in vitro and in vivo activities, and the intricate signaling pathways modulated by these compounds, supported by quantitative data from closely related analogs, detailed experimental methodologies, and visual representations of molecular interactions and experimental workflows.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 6-position and a hydroxyl group at the 5-position of the indole ring creates a unique electronic and steric environment, predisposing its derivatives to interact with a variety of biological targets. This guide explores the multifaceted pharmacological landscape of this compound derivatives, drawing upon data from structurally similar compounds to build a predictive pharmacological profile.
Synthetic Strategies
The synthesis of substituted indoles is often achieved through established methodologies such as the Leimgruber-Batcho indole synthesis. This versatile method allows for the construction of the indole ring from o-nitrotoluene precursors. While a specific, detailed protocol for this compound was not found in the reviewed literature, a general workflow based on the Leimgruber-Batcho synthesis for a related compound, 6-chloro-5-fluoroindole, is presented below. This process typically involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by reductive cyclization to yield the indole core.[1][2][3][4]
General Experimental Protocol: Modified Leimgruber-Batcho Indole Synthesis
This protocol is adapted from the synthesis of 6-chloro-5-fluoroindole and can be considered a starting point for the synthesis of this compound, likely requiring modifications to account for the hydroxyl group.[2]
Step 1: Enamine Formation
-
A solution of the starting material, an appropriately substituted o-nitrotoluene, is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine such as pyrrolidine.
-
The reaction mixture is typically heated to facilitate the condensation and formation of the enamine intermediate. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
Step 2: Reductive Cyclization
-
The crude enamine is then subjected to reductive cyclization. Common reducing agents for this step include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or iron powder in acetic acid.[3]
-
The reaction conditions are maintained until the nitro group is reduced to an amine, which then spontaneously cyclizes to form the indole ring.
-
Purification of the final indole product is typically achieved through column chromatography.
Figure 1. Leimgruber-Batcho Indole Synthesis Workflow.
Potential Pharmacological Targets and In Vitro Activity
Based on the activity of structurally related 6-chloroindole derivatives, several key pharmacological targets have been identified. The following sections detail these targets and present available quantitative data for analogous compounds. It is important to note that these values serve as a predictive guide for the potential activity of this compound derivatives.
Anticancer Activity
Halogenated indole derivatives have demonstrated significant potential as anticancer agents.[5] Their mechanisms of action are diverse and include the inhibition of crucial signaling pathways and cellular machinery.
Aberrant activation of the Hedgehog signaling pathway is implicated in the development of various cancers. Certain indole derivatives have been shown to inhibit this pathway.
-
Experimental Protocol: Hedgehog Signaling Pathway Reporter Assay A common method to assess pathway inhibition is a luciferase reporter assay. Cells, such as NIH-3T3, are transfected with a Gli-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid. Activation of the pathway by an agonist (e.g., Shh or SAG) induces luciferase expression. The inhibitory effect of a test compound is measured by the reduction in luminescence.
Figure 2. Hedgehog Signaling Inhibition Assay Workflow.
Microtubules are dynamic structures essential for cell division, making them a key target for anticancer drugs. Indole derivatives have been identified as inhibitors of tubulin polymerization.[6][7]
-
Experimental Protocol: In Vitro Tubulin Polymerization Assay The effect of a compound on tubulin polymerization can be monitored by measuring the increase in turbidity at 340 nm or through a fluorescence-based assay. Purified tubulin is induced to polymerize by warming to 37°C in the presence of GTP. The inhibitory activity of a test compound is determined by the reduction in the rate and extent of polymerization.
-
Quantitative Data for Related Compounds: While specific data for this compound derivatives is unavailable, other indole derivatives have shown potent tubulin polymerization inhibition. For example, certain 7-heterocyclyl-1H-indole derivatives exhibit IC50 values in the sub-micromolar range.[6] A novel series of amides based on a TMP moiety showed tubulin polymerization inhibition with an IC50 of 1.20 µM.[7]
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[8][9]
-
Experimental Protocol: EGFR Kinase Assay The inhibitory activity of compounds against EGFR can be determined using a variety of kinase assays, such as ELISA-based methods or time-resolved fluorescence resonance energy transfer (TR-FRET) assays. These assays typically measure the phosphorylation of a substrate peptide by the EGFR kinase domain in the presence of ATP and the test compound.
-
Quantitative Data for Related Compounds: A series of 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibition of EGFR. For instance, the m-piperidinyl derivative 3e showed an IC50 value of 68 nM against EGFR, which was more potent than the reference drug erlotinib (IC50 = 80 nM).[9]
| Compound Class | Target | Cell Line/Assay | IC50/GI50 (nM) | Reference |
| 5-Chloro-indole-2-carboxylates | EGFR | Kinase Assay | 68 - 89 | [9] |
| 7-Heterocyclyl-1H-indoles | Tubulin Polymerization | In Vitro Assay | 580 | [6] |
| Amide-based TMP analogues | Tubulin Polymerization | In Vitro Assay | 1200 | [7] |
| Halogenated Isatins | Cytotoxicity | Various Cancer Cells | <10,000 | [5] |
Table 1: In Vitro Anticancer Activity of Related Indole Derivatives.
Figure 3. Simplified EGFR Signaling Pathway.
Neurological and Metabolic Targets
The serotonin 5-HT2C receptor is a G protein-coupled receptor involved in the regulation of mood, appetite, and other central nervous system functions. Indole derivatives have been developed as potent and selective ligands for this receptor.[10][11][12]
-
Quantitative Data for Related Compounds: Halogenated isoindolone derivatives, which share some structural similarities with indoles, have shown high affinity for the 5-HT2C receptor. For example, a 7-chloro-isoindolone derivative exhibited a Ki of 2.2 nM.[10] An (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one derivative showed high selectivity for the 5-HT2C receptor with an affinity of 46 nM.[11]
| Compound Class | Target | Ki (nM) | Reference |
| 7-Chloro-isoindolone derivative | 5-HT2C Receptor | 2.2 | [10] |
| 5,6-Dichloro-1H-indole derivative | 5-HT2C Receptor | 46 | [11] |
Table 2: Binding Affinities of Related Compounds at the 5-HT2C Receptor.
Figure 4. 5-HT2C Receptor Signaling Pathway.
AMPK is a key cellular energy sensor that plays a crucial role in metabolic regulation. Activation of AMPK is a therapeutic strategy for metabolic diseases such as type 2 diabetes.[12][13]
-
Quantitative Data for Related Compounds: Alkene oxindole derivatives have been screened for their ability to activate the AMPK heterotrimer α2β1γ1. A 4-chloro substituted derivative showed an EC50 of 1.2 µM for AMPK activation.[13]
| Compound Class | Target | EC50 (µM) | Reference |
| 4-Chloro Alkene Oxindole | AMPK α2β1γ1 | 1.2 | [13] |
Table 3: AMPK Activation by a Related Oxindole Derivative.
Figure 5. Simplified AMPK Activation Pathway.
Autophagy and Apoptosis
The interplay between autophagy and apoptosis is a critical determinant of cell fate. Some indole derivatives have been shown to induce these processes, suggesting another avenue for their therapeutic application, particularly in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Novel Alkene Oxindole Derivatives As Orally Efficacious AMP-Activated Protein Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Pathways of 6-Chloro-1H-indol-5-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available data exists for the specific molecule 6-Chloro-1H-indol-5-ol. The following information is a predictive guide based on the established chemistry of related indole, phenol, and chlorophenol compounds. The proposed degradation pathways and experimental protocols are intended to serve as a scientifically grounded framework for stability studies.
Introduction
This compound is a halogenated hydroxyindole derivative. Such scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous signaling molecules like serotonin and their potential for diverse biological activities. Understanding the chemical stability and degradation pathways of this molecule is crucial for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.
This guide provides a comprehensive overview of the potential stability challenges and degradation routes of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Detailed experimental protocols for conducting forced degradation studies and a discussion of plausible degradation mechanisms are presented.
Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for this compound is presented in Table 1. These parameters are crucial for designing analytical methods and understanding the molecule's behavior in different environments.
| Property | Predicted Value | Significance |
| Molecular Formula | C₈H₆ClNO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 167.59 g/mol | Essential for quantitative analysis and stoichiometric calculations. |
| pKa (Phenolic -OH) | ~9-10 | Influences ionization state at different pH values, affecting solubility and susceptibility to oxidation. |
| pKa (Indole N-H) | ~17 | The indole N-H is weakly acidic and can be deprotonated under strongly basic conditions.[1] |
| LogP | ~2.0-2.5 | Indicates lipophilicity, which affects solubility in organic and aqueous media and chromatographic behavior. |
| UV λmax | ~270-290 nm | Provides a basis for detection and quantification by UV-Vis spectrophotometry and HPLC-UV. |
Table 1: Predicted Physicochemical Properties of this compound.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3][4] The following are detailed protocols for subjecting this compound to various stress conditions.
General Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Protect this solution from light.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours in a water bath.[5]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours in a water bath.[5]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.[5]
-
Dilute the solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.
-
Analyze the sample by a stability-indicating HPLC method.
Thermal Degradation
-
Place a sample of solid this compound in a 60°C oven for 48 hours.[5]
-
After the exposure period, prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
Analyze the sample by a stability-indicating HPLC method.
Photolytic Degradation
-
Prepare a 0.1 mg/mL solution of this compound in a suitable solvent (e.g., methanol/water).
-
Expose the solution in a photostability chamber to a light source that provides both UV and visible light for 24 hours.[5]
-
A control sample should be wrapped in aluminum foil and kept in the same chamber to exclude light.
-
Analyze both the exposed and control samples by a stability-indicating HPLC method.
Analytical Methodology
A stability-indicating HPLC-UV/MS method should be developed and validated to separate and quantify this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound and mass spectrometry for identification of degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Predicted Degradation Pathways
The structure of this compound, featuring an indole ring, a phenolic hydroxyl group, and a chlorine substituent, suggests several potential degradation pathways.
Oxidative Degradation
The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can lead to the formation of quinone-like structures.[6][7] The indole ring itself is also prone to oxidation.
Caption: Predicted oxidative degradation pathway of this compound.
Photolytic Degradation
Chlorophenols are known to undergo photolysis, which can involve the reductive dehalogenation or the formation of hydroxylated species.[8][9][10] The indole ring can also absorb UV radiation and undergo photochemical reactions.
Caption: Plausible photolytic degradation pathways for this compound.
Acidic and Basic Degradation
While the indole ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures can lead to degradation. The phenolic hydroxyl group's ionization under basic conditions can increase susceptibility to oxidation. Indoles can be protonated at the C3 position under strong acidic conditions, which can lead to dimerization or polymerization.[11]
Caption: Potential degradation pathways under acidic and basic conditions.
Data Presentation
Quantitative results from forced degradation studies should be summarized in a clear, tabular format to facilitate comparison.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Major Degradant(s) (Retention Time) |
| Control | 48 | 25 | < 1% | 0 | N/A |
| 0.1 M HCl | 24 | 60 | Data | Data | Data |
| 0.1 M NaOH | 24 | 60 | Data | Data | Data |
| 3% H₂O₂ | 24 | 25 | Data | Data | Data |
| Thermal (Solid) | 48 | 60 | Data | Data | Data |
| Photolytic (Solution) | 24 | 25 | Data | Data | Data |
Table 2: Example of a Summary Table for Forced Degradation Data.
Experimental Workflow
The overall process of conducting stability studies for this compound can be visualized in the following workflow.
Caption: General experimental workflow for forced degradation studies.
Conclusion
This technical guide provides a predictive framework for investigating the stability and degradation pathways of this compound. The molecule is anticipated to be most susceptible to oxidative and photolytic degradation due to the presence of the phenolic hydroxyl group and the chloro-substituted indole ring. Forced degradation studies are paramount to confirm these predictions, identify actual degradation products, and develop a robust, stability-indicating analytical method. The insights gained from such studies are indispensable for the formulation development, establishment of storage conditions, and regulatory submission for any potential drug product containing this compound.
References
- 1. indole acidity [quimicaorganica.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Video: Oxidation of Phenols to Quinones [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photochemical degradation and mineralization of 4-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Indole - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Derivatives and Analogs of 6-Chloro-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 6-Chloro-1H-indol-5-ol and its analogs represent a promising class of molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known derivatives and analogs of this core structure, focusing on their synthesis, biological activities, and structure-activity relationships (SAR).
I. Core Structure and Synthetic Strategies
The foundational structure, this compound, possesses a unique substitution pattern on the benzene ring of the indole core, which influences its physicochemical properties and biological interactions. The synthesis of derivatives based on this and related chloro-hydroxy-indole scaffolds often employs classical indole syntheses, such as the Fischer, Bischler, or Leimgruber-Batcho methods, followed by functional group manipulations.
Key Synthetic Methodologies:
-
Fischer Indole Synthesis: A common and foundational method for creating the indole core, which can then be further derivatized to produce a variety of compounds with potential anticancer activity.[1]
-
Leimgruber-Batcho Indole Synthesis: This method is a popular alternative to the Fischer synthesis for preparing substituted indoles.[2]
-
Nenitzescu Indole Synthesis: This reaction, particularly useful for generating 5-hydroxyindole esters, involves the reaction of benzoquinones with ethyl β-aminocrotonate.[3]
Experimental Protocol: General Synthesis of 5-Hydroxyindole-3-Carboxylic Acid Derivatives
This protocol describes a general method for the synthesis of 5-hydroxyindole-3-carboxylic acid derivatives, which can be adapted for the 6-chloro substituted analog.
-
Starting Materials: Substituted anilines and ethyl 2-chloroacetoacetate.
-
Step 1: Synthesis of Ethyl 2-(arylamino)-3-oxobutanoate: A mixture of the appropriately substituted aniline and ethyl 2-chloroacetoacetate is refluxed in ethanol.
-
Step 2: Cyclization to form the Indole Ring: The resulting intermediate is cyclized using a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, to yield the corresponding ethyl 5-hydroxyindole-2-carboxylate.
-
Step 3: Hydrolysis of the Ester: The ethyl ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.
-
Step 4: Amide Coupling: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives.
II. Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of chloro-hydroxy-indoles have been investigated for a range of biological activities, most notably as anticancer and anti-inflammatory agents. The substitution pattern on the indole ring plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Several studies have highlighted the potential of chloro-substituted indole derivatives as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution at the N1-position: The nature of the substituent on the indole nitrogen can significantly impact anticancer activity.[4]
-
Substitution at the C2-position: A methyl group at the C2 position appears to be favorable for cytotoxic activity in certain analogs.[4]
-
Substitution at the C3-position: Esterification of a carboxylic acid at the C3 position has been shown to enhance cytotoxicity.[4]
-
Halogen Substitution: The presence of a chlorine atom on the indole ring is often associated with increased cytotoxic potency. SAR evaluation of some indole derivatives indicated that chlorine substitution was favorable for cytotoxicity.[5]
Quantitative Data: Antiproliferative Activity of 5-Hydroxyindole Derivatives against MCF-7 Breast Cancer Cells
The following table summarizes the cytotoxic effects of a series of 5-hydroxyindole-3-carboxylic acid and ester derivatives against the MCF-7 breast cancer cell line. While not specific to the 6-chloro-5-hydroxy core, this data provides valuable SAR insights for related structures.
| Compound ID | R Group | IC50 (µM) vs. MCF-7 |
| 5a | 4-Methylphenyl | 10.5 |
| 5d | 4-Methoxyphenyl | 4.7 |
| 5l | 4-Chlorophenyl | 8.2 |
| 6j | 4-Fluorobenzyl | 12.1 |
| Cisplatin | - | 31.25 - 1000 (Range) |
Data adapted from a study on 5-hydroxyindole derivatives, providing a proxy for SAR.[4]
Anti-inflammatory Activity
The indole scaffold is also a key feature in many anti-inflammatory agents. Derivatives are being explored as inhibitors of various inflammatory mediators and signaling pathways.
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
General Trends: The anti-inflammatory potential of indole derivatives is often linked to their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or to modulate inflammatory signaling pathways such as NF-κB.
-
Specific Derivatives: A series of indole-2-carboxamide derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[6]
III. Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives and their analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Key Signaling Pathways Targeted by Indole Derivatives:
-
EGFR/BRAF Signaling Pathway: This pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Some 5-chloroindole derivatives have been shown to target this pathway.[1]
-
WNT/β-catenin Signaling Pathway: This pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to cancer.[1]
-
STING (Stimulator of Interferon Genes) Pathway: Constant activation of STING can lead to inflammatory damage. Novel indole derivatives are being investigated as STING inhibitors for the treatment of inflammatory diseases.[7]
-
Kinase Inhibition: Many indole derivatives act as inhibitors of various protein kinases, which are key regulators of cellular processes. The pyrazolone core, for instance, has been explored in the design of TGFβR1 kinase inhibitors.[8]
Diagram: Generalized EGFR/BRAF Signaling Pathway
Caption: EGFR/BRAF signaling pathway and inhibitor targets.
Diagram: Experimental Workflow for Anticancer Activity Evaluation
Caption: Generalized workflow for synthesis and anticancer evaluation.
IV. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for advancing research in this area.
Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines.[1]
-
Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the compound concentration.
V. Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The available data on related chloro- and hydroxy-substituted indoles highlight their potential as anticancer and anti-inflammatory agents. Future research should focus on the systematic synthesis and biological evaluation of a broader library of derivatives based on the specific this compound core to establish a more detailed structure-activity relationship. Further investigation into their mechanisms of action and specific molecular targets will be crucial for the development of potent and selective drug candidates. The application of computational modeling and in silico screening can also accelerate the discovery of new lead compounds within this chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolone based TGFbetaR1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Chloro-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile chemical reaction for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone in an acidic medium.[1] Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry, widely employed in the synthesis of pharmaceuticals and other biologically active molecules.[1] This document provides detailed application notes and a generalized protocol for the synthesis of 6-Chloro-1H-indol-5-ol, a substituted indole of interest in medicinal chemistry and drug development. The protocol is based on the established principles of the Fischer indole synthesis, adapted for this specific target molecule.
Reaction Principle
The synthesis of this compound via the Fischer indole synthesis proceeds through the acid-catalyzed reaction of (4-chloro-5-hydroxyphenyl)hydrazine with a suitable carbonyl compound, followed by intramolecular cyclization and elimination of ammonia. The overall transformation involves the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to form a new C-C bond, ultimately leading to the aromatic indole ring system.[1]
Starting Materials and Reagents
A critical aspect of a successful Fischer indole synthesis is the selection of appropriate starting materials and reaction conditions.
| Compound | Role | Notes |
| (4-chloro-3-aminophenyl)boronic acid | Precursor to hydrazine | A potential starting point for the synthesis of the required phenylhydrazine. |
| Sodium nitrite (NaNO₂) | Diazotizing agent | Used to convert the aromatic amine to a diazonium salt. |
| Tin(II) chloride (SnCl₂) or Sodium sulfite (Na₂SO₃) | Reducing agent | To reduce the diazonium salt to the corresponding hydrazine. |
| Acetone or Pyruvic acid | Carbonyl source | Reacts with the phenylhydrazine to form the hydrazone. Pyruvic acid will yield a carboxylic acid at the 2-position, which can be subsequently removed. |
| Catalyst | ||
| Brønsted Acids (e.g., HCl, H₂SO₄, Polyphosphoric acid) | Catalyst | Protonates the hydrazone, initiating the rearrangement.[1] |
| Lewis Acids (e.g., ZnCl₂, BF₃) | Catalyst | Can also be used to facilitate the reaction.[1] |
| Solvents | ||
| Glacial Acetic Acid | Solvent & Catalyst | A common solvent that can also act as a Brønsted acid catalyst. |
| Ethanol, Toluene | Solvents | Can be used depending on the specific reaction conditions and catalyst. |
Experimental Protocols
The following protocols outline the key steps for the synthesis of this compound.
Protocol 1: Synthesis of (4-chloro-5-hydroxyphenyl)hydrazine
The synthesis of the requisite (4-chloro-5-hydroxyphenyl)hydrazine is a crucial first step. A common method involves the diazotization of the corresponding aniline followed by reduction.
Step 1a: Diazotization of 4-chloro-3-aminophenol
-
Dissolve 4-chloro-3-aminophenol in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 1b: Reduction to the Hydrazine
-
In a separate flask, prepare a solution of a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl or an aqueous solution of sodium sulfite (Na₂SO₃).
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, keeping the temperature low.
-
After the addition is complete, continue stirring for a specified time to allow for complete reduction.
-
Isolate the resulting (4-chloro-5-hydroxyphenyl)hydrazine, often as a hydrochloride salt, by filtration. The crude product may be purified by recrystallization.
Protocol 2: Fischer Indole Synthesis of this compound
This protocol describes the cyclization reaction to form the indole ring.
Step 2a: Formation of the Phenylhydrazone (in situ)
-
In a round-bottom flask, suspend or dissolve the synthesized (4-chloro-5-hydroxyphenyl)hydrazine (or its hydrochloride salt) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add the carbonyl compound (e.g., acetone or pyruvic acid) to the mixture.
-
If starting with the hydrochloride salt, a base may be needed to liberate the free hydrazine.
Step 2b: Acid-Catalyzed Cyclization
-
Add the acid catalyst (if not using glacial acetic acid as the solvent). Common choices include concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to reflux for several hours. The optimal reaction time and temperature should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2c: Work-up and Purification
-
Pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |
| 6-Chloro-1H-indole | H1 (NH): broad s; Aromatic H's: ~7.0-7.6 | Aromatic C's: ~110-137 | 151 (M⁺)[3] |
| 5-Chloro-1H-indole | H1 (NH): 8.0-12.0 (broad s); H3: 6.4-6.5; H2: 7.1-7.3; H4: ~7.6 (d); H6: 7.1-7.2 (dd); H7: 7.2-7.4 (d) | C2: ~125; C3: ~102; C3a: ~128; C7a: ~134; C5: ~125 | |
| 6-Chloro-5-methoxy-1H-indole | - | - | 181 (M⁺)[4] |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
Mandatory Visualizations
Fischer Indole Synthesis: Reaction Mechanism
Caption: General mechanism of the Fischer indole synthesis.
Experimental Workflow for this compound Synthesis
Caption: Proposed workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Leimgruber-Batcho Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, a core structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] This two-step process, starting from readily available ortho-nitrotoluenes, offers a significant advantage over other methods like the Fischer indole synthesis by reliably producing indoles unsubstituted at the 2- and 3-positions under relatively mild conditions.[1] These application notes provide a detailed overview, experimental protocols, and quantitative data to facilitate the application of this important reaction in research and development.
Introduction to the Leimgruber-Batcho Synthesis
The synthesis proceeds in two key stages:
-
Enamine Formation: An o-nitrotoluene is condensed with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-2-nitrostyrene (an enamine).[1] The reaction can be accelerated by the addition of a secondary amine like pyrrolidine or piperidine, which displaces dimethylamine from the DMF-DMA to form a more reactive reagent.[1] The resulting enamines are often highly colored, typically appearing as red crystalline solids or oils, due to the extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group.[1]
-
Reductive Cyclization: The intermediate enamine is then subjected to a reductive cyclization to afford the final indole product. A variety of reducing agents can be employed for this step, allowing for compatibility with a wide range of functional groups.[3] Common methods include catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) and chemical reduction (e.g., with iron in acetic acid, sodium dithionite, or titanium(III) chloride).[3]
Reaction Mechanism
The generally accepted mechanism for the Leimgruber-Batcho indole synthesis is depicted below. The process begins with the deprotonation of the acidic benzylic protons of the o-nitrotoluene by a base, followed by condensation with the formamide acetal to yield the enamine intermediate. Subsequent reduction of the nitro group to an amine initiates a spontaneous intramolecular cyclization, followed by the elimination of a secondary amine to furnish the aromatic indole ring.
Caption: Reaction pathway of the Leimgruber-Batcho indole synthesis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the Leimgruber-Batcho synthesis. This can be adapted for either a two-step or a one-pot procedure.
Caption: Generalized experimental workflow for the Leimgruber-Batcho synthesis.
Quantitative Data for the Synthesis of Substituted Indoles
The Leimgruber-Batcho synthesis is compatible with a wide array of substituents on the aromatic ring. The following table summarizes various examples of substituted indoles synthesized using this method, detailing the starting materials, reaction conditions, and reported yields.
| Entry | Starting o-Nitrotoluene | Enamine Formation Conditions | Reductive Cyclization Conditions | Product | Yield (%) |
| 1 | 2-Nitrotoluene | DMF-DMA, Pyrrolidine, DMF, 110 °C, 2 h | Fe, AcOH, 100 °C, 3 h | Indole | - |
| 2 | 4-Chloro-2-nitrotoluene | DMF-DMA, Dioxane | Pd/C, H₂ | 5-Chloroindole | 92 |
| 3 | 4-Bromo-2-nitrotoluene | DMF-DMA, Pyrrolidine | Raney Nickel, Hydrazine | 5-Bromoindole | - |
| 4 | 4-Fluoro-2-nitrotoluene | DMF-DMA | Pd/C, H₂ | 5-Fluoroindole | 72 |
| 5 | 2-Methyl-3-nitrobenzoate | DMF-DMA | TiCl₃, MeOH | Methyl indole-4-carboxylate | 73 |
| 6 | 2-Nitro-6-benzyloxytoluene | DMF-DMA, Pyrrolidine, DMF, 125 °C, 3 h | Raney Nickel, Hydrazine, THF/MeOH, 50-60 °C, 2.5 h | 7-Benzyloxyindole | 68 |
| 7 | 4-Cyano-2-nitrotoluene | DMF-DMA | Pd/C, H₂, THF | 5-Cyanoindole | - |
| 8 | 2,4-Dinitrotoluene | DMF-DMA | TiCl₃ (12 eq) | 5-Aminoindole | 83 |
| 9 | 2,6-Dinitrotoluene | DMF-DMA, Pyrrolidine | Raney Nickel, Hydrazine | 7-Aminoindole | - |
| 10 | 1-(5-Iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene | DMF-DMA, Pyrrolidine, DMF, 110 °C, 2 h | Fe, AcOH, 100 °C, 3 h | 4-(5-Iodopyridin-2-ylthio)indole | 28 |
Detailed Experimental Protocols
The following are representative experimental protocols for the Leimgruber-Batcho synthesis.
Protocol 1: Two-Step Synthesis of 7-Benzyloxyindole[3]
Step A: Enamine Formation
-
To a solution of 2-nitro-6-benzyloxytoluene (5.0 g, 20.6 mmol) in 35 mL of dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 mL, 22.7 mmol) and pyrrolidine (2.0 mL, 24 mmol).
-
Stir the mixture under a nitrogen atmosphere at 125 °C for 3 hours.
-
Distill the solvent under reduced pressure. The resulting dark red, oily residue is the crude enamine intermediate and is used directly in the next step.
Step B: Reductive Cyclization
-
Dissolve the crude enamine from Step A in a mixture of 25 mL of tetrahydrofuran (THF) and 25 mL of methanol.
-
Add Raney nickel (5 g) to the solution.
-
Stir the mixture under a nitrogen atmosphere at 50-60 °C.
-
Add four 1.0 mL aliquots of 85% hydrazine hydrate at 30-minute intervals.
-
After a total reaction time of 2.5 hours, cool the mixture to room temperature and filter through Celite.
-
Concentrate the filtrate and purify the residue by chromatography on silica gel using 30% ether-hexane as the eluent to afford 7-benzyloxyindole (3.1 g, 68% yield).
Protocol 2: One-Pot Synthesis of 5-Chloroindole[4]
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, add 4-chloro-2-nitrotoluene (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol) in dioxane (10 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the disappearance of the starting material, cool the reaction mixture to room temperature.
-
Add 10% Pd/C (5 mol%) to the flask.
-
Introduce hydrogen gas (via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitor the reduction by TLC. Upon completion, filter the catalyst and wash it thoroughly with dichloromethane or acetone (5 x 10 mL).
-
Evaporate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether as the eluent to yield 5-chloroindole (92% yield).[4]
Protocol 3: Microwave-Assisted Enamine Formation[5][6][7]
This protocol details the enamine formation step, which can then be followed by a standard reductive cyclization.
-
In a microwave vial, combine the substituted o-nitrotoluene (1.0 equiv), DMF-DMA (1.2-1.5 equiv), and a catalytic amount of a Lewis acid (e.g., CuI, 0.02 eq.) if desired.[5]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 180 °C) for a set time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
After cooling, the reaction mixture can be worked up by simple filtration through a silica gel plug and elution with a suitable solvent (e.g., CH₂Cl₂).[5]
-
The solvent is then removed under vacuum to yield the enamine intermediate, often in high purity.[5]
Applications in Drug Development
The Leimgruber-Batcho synthesis has been instrumental in the synthesis of numerous biologically active molecules and drug candidates. Its ability to produce a wide variety of substituted indoles makes it a valuable tool for generating compound libraries for screening and for the total synthesis of natural products. For example, this methodology has been employed in the synthesis of:
-
Dopamine agonists [3]
-
Psilocin analogs [3]
-
The β-blocker Pindolol [3]
-
Natural products like Chuangxinmycin [3]
-
Precursors for serotonin reuptake inhibitors [6]
Conclusion
The Leimgruber-Batcho indole synthesis is a robust and highly adaptable method for the preparation of a diverse range of substituted indoles. Its advantages, including the use of readily available starting materials, mild reaction conditions for the cyclization step, and the ability to produce 2,3-unsubstituted indoles, make it a cornerstone of modern heterocyclic chemistry.[3] The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development to effectively utilize this powerful reaction.
References
Application Notes and Protocols: Synthesis of Carbazoles Using 6-Chloro-1H-indol-5-OL
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole scaffolds are integral to numerous biologically active compounds and functional materials. This document provides a detailed guide for the synthesis of carbazole derivatives, with a specific focus on the potential utility of 6-Chloro-1H-indol-5-OL as a starting material. While direct literature precedent for this specific transformation is limited, we present a proposed synthetic strategy based on well-established palladium-catalyzed C-H functionalization and C-N bond formation reactions.[1][2][3] Detailed experimental protocols for analogous transformations using substituted indoles are provided to serve as a practical starting point for methodology development.
Introduction
The carbazole nucleus is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules with significant pharmacological properties, including antitumor, anti-inflammatory, and neuroprotective activities. Consequently, the development of efficient and versatile methods for the synthesis of substituted carbazoles is an area of intense research. Various synthetic strategies have been reported, including the Graebe-Ullmann reaction, Buchwald-Hartwig amination, and photochemical cyclizations.[1][4][5][6] Among the most powerful and versatile methods are those employing palladium catalysis to construct the carbazole core from functionalized indoles or biaryl precursors.[2][3][7][8]
This application note explores the potential of this compound as a precursor for the synthesis of novel carbazole derivatives. The presence of chloro and hydroxyl functionalities on the indole ring offers opportunities for further diversification of the carbazole product. Although a direct, optimized protocol for this specific starting material has not been reported, we propose a synthetic approach based on analogous palladium-catalyzed reactions.
Proposed Synthetic Strategy: Palladium-Catalyzed Annulation of this compound
A plausible and efficient route to synthesize a carbazole derivative from this compound is through a palladium-catalyzed annulation reaction with a suitable coupling partner, such as a dihaloarene. This strategy involves a sequence of intermolecular amination followed by an intramolecular direct arylation.[8] The N-H of the indole can first be coupled with a dihaloarene, followed by an intramolecular C-H activation and C-C bond formation to construct the final carbocyclic ring.
Caption: Proposed reaction scheme for the synthesis of a carbazole derivative from this compound.
Analogous Experimental Protocol: Palladium-Catalyzed Synthesis of a Carbazole Derivative
The following protocol is adapted from established procedures for the synthesis of carbazoles from functionalized indoles and can be used as a starting point for the reaction of this compound.[8]
Materials:
-
Substituted Indole (e.g., this compound)
-
1,2-Dihaloarene (e.g., 1,2-dichlorobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube, add the substituted indole (1.0 mmol), 1,2-dihaloarene (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and XPhos (0.10 mmol, 10 mol%).
-
Add potassium phosphate (2.0 mmol) to the tube.
-
Evacuate and backfill the Schlenk tube with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Caption: Experimental workflow for the palladium-catalyzed synthesis of carbazoles.
Data Presentation: Representative Reaction Parameters and Yields for Analogous Carbazole Syntheses
The following table summarizes typical reaction conditions and reported yields for the palladium-catalyzed synthesis of carbazoles from various indole precursors. This data can serve as a benchmark for optimizing the synthesis using this compound.
| Entry | Indole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | 1,2-Dichlorobenzene | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Toluene | 110 | 24 | 85 | [8] |
| 2 | 5-Methoxyindole | 1,2-Dibromobenzene | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Dioxane | 100 | 12 | 92 | [2] |
| 3 | 6-Methylindole | 1-Bromo-2-iodobenzene | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Mesitylene | 120 | 18 | 78 | [7] |
| 4 | Indole | 2-Bromoiodobenzene | PdCl₂(PPh₃)₂ (4) | None | K₂CO₃ | DMF | 130 | 36 | 65 | [3] |
Conclusion
While the direct synthesis of carbazoles from this compound is not yet described in the literature, this document provides a robust starting point for researchers to develop such a methodology. The proposed palladium-catalyzed annulation strategy, supported by detailed analogous protocols and representative data, offers a promising avenue for the synthesis of novel, functionalized carbazoles. The successful implementation of this approach would not only expand the toolbox of carbazole synthesis but also open up new possibilities for the design and development of pharmacologically active compounds and advanced materials. Researchers are encouraged to use the provided information as a guide for their experimental design, with the understanding that optimization of reaction conditions will be necessary for the specific substrate.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dehydrogenative Photocyclization of 3-Styryl Indoles to Fused Indole Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Carbazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 6-Chloro-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group of 6-Chloro-1H-indol-5-ol. This compound serves as a valuable scaffold in medicinal chemistry, and its modification can lead to the development of novel therapeutic agents. The protocols outlined below focus on two primary transformations of the 5-hydroxyl group: etherification and esterification, yielding derivatives with potential applications in oncology and kinase inhibition.
Introduction
This compound is a heterocyclic compound whose core indole structure is a key pharmacophore in numerous biologically active molecules. The presence of a hydroxyl group at the 5-position offers a strategic point for chemical modification to explore structure-activity relationships (SAR) and develop new drug candidates. Derivatization of this hydroxyl group can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Recent research has highlighted the potential of substituted indoles, including those with chloro and hydroxyl/alkoxy/acyloxy functionalities, as potent inhibitors of various protein kinases and as anticancer agents. These derivatives can interfere with key signaling pathways implicated in cancer cell proliferation and survival.
Derivatization Strategies
The primary strategies for derivatizing the hydroxyl group of this compound are O-alkylation to form ethers and O-acylation to form esters.
O-Alkylation (Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an organohalide. In the context of this compound, the phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.
Figure 1: General workflow for the Williamson ether synthesis of 6-Chloro-5-alkoxy-1H-indoles.
O-Acylation (Ester Synthesis)
The Steglich esterification provides a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols. This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for substrates that may be sensitive to harsher reaction conditions.[1]
Figure 2: General workflow for the Steglich esterification of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Benzyloxy-6-chloro-1H-indole (Etherification)
This protocol is adapted from a general procedure for the synthesis of benzyloxy-substituted indoles.[2]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-benzyloxy-6-chloro-1H-indole.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity | >95% (by HPLC) |
Protocol 2: Synthesis of 6-Chloro-1H-indol-5-yl Acetate (Esterification)
This protocol is based on the general principles of Steglich esterification.[1]
Materials:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 6-Chloro-1H-indol-5-yl acetate.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-95% |
| Purity | >98% (by HPLC) |
Applications in Drug Discovery
Derivatives of this compound, particularly the 5-alkoxy and 5-acyloxy analogs, are of significant interest in drug development due to their potential as anticancer agents and kinase inhibitors.
Anticancer Activity
Substituted indoles are known to exhibit potent antiproliferative activity against various cancer cell lines. The derivatization of the 5-hydroxyl group can lead to compounds with enhanced cytotoxicity and selectivity towards cancer cells. These compounds may exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and proliferation. For instance, some indole derivatives have been shown to target tubulin polymerization, a critical process in cell division.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors. By modifying the 5-position of this compound, it is possible to design and synthesize novel inhibitors that target specific kinases with high affinity and selectivity. This can lead to the development of targeted therapies with improved efficacy and reduced side effects. The 5-alkoxy and 5-acyloxy derivatives can form key interactions within the ATP-binding pocket of various kinases, leading to their inhibition.
Figure 3: Logical relationship of derivatization to drug discovery.
Conclusion
The derivatization of the hydroxyl group in this compound represents a promising strategy for the development of novel therapeutic agents. The Williamson ether synthesis and Steglich esterification are reliable and efficient methods for generating libraries of 5-alkoxy and 5-acyloxy derivatives. These compounds have the potential to exhibit significant anticancer and kinase inhibitory activities, making them valuable candidates for further investigation in drug discovery programs. The detailed protocols provided herein serve as a practical guide for researchers in the synthesis and exploration of these promising indole derivatives.
References
Application Notes and Protocols for N-alkylation of 6-Chloro-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the N-alkylation of 6-Chloro-1H-indol-5-ol, a key intermediate in the synthesis of various biologically active compounds. The N-alkylation of the indole nitrogen is a critical step in modifying the pharmacological properties of the indole scaffold. These protocols offer a foundational methodology for researchers engaged in the synthesis and development of novel indole derivatives. The procedures described herein utilize common laboratory reagents and techniques, ensuring broad applicability.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. The functionalization of the indole core, particularly at the nitrogen atom, allows for the modulation of its electronic and steric properties, which can significantly impact biological activity. This compound is a valuable starting material due to its substituted pattern, which can be further elaborated to generate diverse chemical libraries for drug discovery programs. N-alkylated indoles have demonstrated a range of biological activities, including anticancer and cholinesterase inhibitory effects. The protocols detailed below describe the N-alkylation of this compound with various alkylating agents.
Reaction Scheme
The general reaction scheme for the N-alkylation of this compound involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloro-1H-indol-5-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals and biologically active natural products. Functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological properties. 6-Chloro-1H-indol-5-ol is a valuable starting material, offering multiple reaction sites for diversification. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the regioselective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C6 position.
This document provides detailed application notes and proposed experimental protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. It is important to note that while extensive literature exists for palladium-catalyzed reactions on the indole core, specific examples utilizing this compound are not widely reported. Therefore, the following protocols are based on established methods for structurally analogous substrates, such as other halogenated indoles and phenols, and should be considered as robust starting points for reaction optimization.
I. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1H-indol-5-ols
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C6 position, yielding compounds with potential applications in drug discovery.[1][2]
Data Presentation: Proposed Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Substrate | This compound | - |
| Coupling Partner | Arylboronic acid or ester (1.2-1.5 equiv.) | A variety of substituted boronic acids can be used. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Catalyst choice may influence reaction efficiency.[1][3] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) | Inorganic bases are typically effective. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME | A biphasic solvent system often enhances the reaction. |
| Temperature | 80-100 °C | Heating is generally required. |
| Reaction Time | 4-12 h | Monitor by TLC or LC-MS. |
| Typical Yield | 60-95% (based on analogous substrates) | Yields are highly dependent on the specific substrates and conditions. |
Experimental Protocol: Proposed Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
II. Heck Reaction: Synthesis of 6-Alkenyl-1H-indol-5-ols
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is an effective method for introducing vinyl groups at the C6 position of the indole, which can serve as versatile handles for further synthetic transformations.
Data Presentation: Proposed Heck Reaction Conditions
| Parameter | Condition | Notes |
| Substrate | This compound | - |
| Coupling Partner | Alkene (e.g., acrylate, styrene) (1.2-1.5 equiv.) | Electron-deficient alkenes are often more reactive.[4] |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Palladium acetate is a common and effective catalyst. |
| Ligand | PPh₃ or P(o-tol)₃ (4-10 mol%) | Phosphine ligands are typically required. |
| Base | Et₃N or K₂CO₃ (2.0-3.0 equiv.) | An organic or inorganic base is necessary. |
| Solvent | DMF, NMP, or Acetonitrile | A polar aprotic solvent is generally used. |
| Temperature | 100-120 °C | Higher temperatures are often needed for less reactive chlorides. |
| Reaction Time | 6-24 h | Monitor by TLC or LC-MS. |
| Typical Yield | 50-85% (based on analogous substrates) | Yields can vary significantly with the alkene partner. |
Experimental Protocol: Proposed Heck Reaction
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (3 mol%), and triphenylphosphine (6 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.
-
Solvent and Reagent Addition: Add anhydrous DMF, the alkene (1.5 equiv.), and triethylamine (2.5 equiv.) via syringe.
-
Reaction Execution: Heat the sealed reaction vessel in an oil bath at 110 °C.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.
III. Sonogashira Coupling: Synthesis of 6-Alkynyl-1H-indol-5-ols
The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction provides access to 6-alkynyl-1H-indol-5-ols, which are valuable intermediates in the synthesis of complex heterocyclic systems and potential bioactive molecules.
Data Presentation: Proposed Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Substrate | This compound | - |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv.) | A wide variety of terminal alkynes can be used. |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A palladium(II) precatalyst is commonly employed. |
| Co-catalyst | CuI (3-10 mol%) | Copper(I) iodide is a crucial co-catalyst.[5] |
| Base | Et₃N or Diisopropylamine (excess or as solvent) | An amine base is required. |
| Solvent | THF or DMF | Anhydrous conditions are recommended. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
| Reaction Time | 2-16 h | Monitor by TLC or LC-MS. |
| Typical Yield | 65-95% (based on analogous substrates) | Yields are generally high for this robust reaction. |
Experimental Protocol: Proposed Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1).
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%) to the reaction mixture under a stream of argon.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature or warm to 50 °C if necessary.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash chromatography on silica gel.
IV. Buchwald-Hartwig Amination: Synthesis of 6-Amino-1H-indol-5-ols
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[6] This reaction is particularly useful for synthesizing 6-amino-1H-indol-5-ol derivatives, which are important pharmacophores. Notably, this reaction has been shown to be effective on chloroindoles with a free N-H group.[7]
Data Presentation: Proposed Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Substrate | This compound | - |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv.) | A broad range of amines can be used. |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A palladium(0) source is typically used. |
| Ligand | Xantphos or other bulky, electron-rich phosphine (2-4 mol%) | The choice of ligand is critical for success.[8] |
| Base | LiHMDS or NaOtBu (2.2 equiv.) | A strong, non-nucleophilic base is required.[7] |
| Solvent | THF or Toluene | Anhydrous solvent is necessary. |
| Temperature | 65-100 °C | Heating is generally required. |
| Reaction Time | 8-24 h | Monitor by TLC or LC-MS. |
| Typical Yield | 70-90% (based on analogous substrates) | Good to excellent yields are often achieved. |
Experimental Protocol: Proposed Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk tube. Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent and Base Addition: Add anhydrous THF, followed by the addition of LiHMDS (2.2 equiv.).
-
Reaction Execution: Seal the tube and heat in an oil bath at 65 °C.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography.
Visualizations
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Hypothetical Signaling Pathway of a Functionalized Indole Derivative
Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway by a 6-aryl-1H-indol-5-ol derivative.
Conclusion
The palladium-catalyzed cross-coupling reactions outlined in this document provide a robust framework for the synthesis of a diverse library of 6-substituted-1H-indol-5-ol derivatives. While the provided protocols are based on analogous systems and may require optimization, they offer a strong foundation for researchers to explore the chemical space around this versatile indole scaffold. The resulting compounds hold significant potential for the development of novel therapeutic agents, and the methodologies described herein are central to modern drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Chloro-1H-indol-5-OL synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-1H-indol-5-ol.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing substituted indoles like this compound are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often preferred due to its milder conditions and the ready availability of starting materials.[1][2] A modified Bischler reaction has also been reported for the synthesis of 6-hydroxyindoles.
Q2: I am observing a low yield in my Leimgruber-Batcho synthesis. What are the potential causes?
A2: Low yields in the Leimgruber-Batcho synthesis can arise from several factors:
-
Incomplete enamine formation: The initial condensation step is critical. Ensure your reagents, particularly N,N-dimethylformamide dimethyl acetal (DMF-DMA), are of high purity and the reaction is carried out under anhydrous conditions.
-
Suboptimal reductive cyclization: The choice of reducing agent and reaction conditions for the cyclization of the intermediate enamine is crucial. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[1] The efficiency of these can be substrate-dependent.
-
Side reactions: The presence of impurities or inappropriate temperatures can lead to the formation of byproducts. For instance, allowing the reaction mixture to rise above 0°C during certain steps can lead to the formation of regioisomeric products.[3]
Q3: My Fischer indole synthesis is failing. What should I troubleshoot?
A3: The Fischer indole synthesis is sensitive to reaction conditions. Common points of failure include:
-
Inappropriate acid catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in ethanol) are critical and often require empirical optimization.[4][5][6]
-
Steric hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[6]
-
N-N bond cleavage: Electron-donating groups on the carbonyl compound can lead to the cleavage of the N-N bond as a side reaction instead of the desired cyclization.[6]
Q4: What are the best practices for the purification of this compound?
A4: Purification of hydroxyindoles can be achieved through recrystallization or flash column chromatography. For recrystallization, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Common solvents include water, ethanol, or mixed solvent systems.[7] For flash column chromatography, a typical mobile phase for related compounds is a mixture of dichloromethane and methanol or a gradient of ethyl acetate in hexane.[7]
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. Many of the reagents used in indole synthesis are hazardous. For example, hydrazine hydrate is highly toxic and corrosive. Acid catalysts should be handled with care. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Low Yield in Leimgruber-Batcho Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting nitrotoluene | Inactive or insufficient DMF-DMA or pyrrolidine. | Use freshly opened or distilled reagents. Ensure a slight excess of the condensation reagents. |
| Low reaction temperature for enamine formation. | While some steps may require low temperatures to avoid side reactions, ensure the initial condensation is performed at the optimal temperature as per literature for similar substrates. | |
| Formation of multiple products | Reaction temperature too high during enamine formation. | Maintain strict temperature control, especially during the initial condensation step. Temperatures rising above 0°C have been noted to cause the formation of regioisomers.[3] |
| Presence of moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Incomplete reductive cyclization | Inactive catalyst (e.g., Raney Nickel, Pd/C). | Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the substrate or solvent. |
| Insufficient reducing agent (e.g., hydrazine, hydrogen pressure). | Increase the amount of reducing agent. For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time. | |
| Presence of an N-hydroxyindole intermediate. | If an N-hydroxyindole intermediate is detected (e.g., by TLC), the addition of further hydrazine hydrate and a slightly longer reaction time can promote complete conversion to the indole.[3] |
Issues with Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inappropriate acid catalyst. | Screen different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen acid.[5] |
| Unfavorable reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition. | |
| Formation of dark, tarry material | Acid concentration too high or reaction temperature excessive. | Reduce the concentration of the acid catalyst. Lower the reaction temperature and increase the reaction time. |
| Multiple spots on TLC, difficult purification | Side reactions such as N-N bond cleavage. | This can be promoted by certain substituents. Milder reaction conditions may be necessary. |
| Decomposition of the product. | Indoles can be sensitive to strong acids. Neutralize the reaction mixture promptly upon completion. |
Quantitative Data Summary
Table 1: Exemplary Reaction Conditions for Leimgruber-Batcho Synthesis of a Related Compound (6-chloro-5-fluoroindole)
| Parameter | Value |
| Starting Material | 3-Chloro-4-fluoro-6-nitrotoluene |
| Reagents for Enamine Formation | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine |
| Reagents for Reductive Cyclization | Raney Nickel, Hydrazine Hydrate |
| Solvent | Tetrahydrofuran (THF), Methanol |
| Reaction Temperature (Cyclization) | 45-50°C |
| Yield | 70-75% |
Data adapted from a study on a related compound and should be optimized for the synthesis of this compound.
Table 2: Optimization of Catalyst and Solvent for a Related Indole Synthesis
| Entry | Catalyst | Ligand | Solvent | Base | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | t-BuOH | Cs₂CO₃ | 24 | 49 |
| 2 | Pd₂(dba)₃ | BINAP | Toluene | Cs₂CO₃ | 10 | 81 |
| 3 | Pd₂(dba)₃ | PPh₃ | t-BuOH | Cs₂CO₃ | 24 | 57 |
| 4 | Pd(OAc)₂ | BINAP | Toluene | Cs₂CO₃ | 24 | 55 |
Data adapted from a study on related pyrido[2,3-b]indoles and illustrates the impact of catalyst and solvent choice on yield.[1]
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of this compound (Adapted from related syntheses)
Step 1: Enamine Formation
-
To a solution of 4-chloro-5-methyl-2-nitrophenol in a suitable anhydrous solvent (e.g., DMF), add a protecting group for the hydroxyl functionality (e.g., benzyl bromide and potassium carbonate).
-
Isolate the protected 4-chloro-5-methyl-2-nitrotoluene derivative.
-
To a solution of the protected nitrotoluene in anhydrous DMF, add pyrrolidine followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 0°C.
-
Stir the reaction mixture at room temperature for the time determined by TLC monitoring until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization and Deprotection
-
Dissolve the crude enamine in a mixture of methanol and THF.
-
Add a catalytic amount of Raney nickel, followed by the dropwise addition of hydrazine hydrate at a temperature maintained between 45-50°C.
-
After the addition is complete, continue stirring at this temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform a deprotection step to remove the hydroxyl protecting group (e.g., hydrogenolysis for a benzyl group using Pd/C and H₂).
-
Purify the crude this compound by flash column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Visualizations
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Chloro-1H-indol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1H-indol-5-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, which is often prepared via a modified Leimgruber-Batcho indole synthesis. The general synthetic approach involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.
Problem 1: Low or No Yield of the Enamine Intermediate
-
Question: I am not observing the characteristic deep red color of the enamine intermediate, and TLC analysis shows only starting material (substituted o-nitrotoluene). What could be the issue?
-
Answer: Low or no formation of the enamine intermediate in the Leimgruber-Batcho synthesis can stem from several factors.[1][2] The initial step relies on the deprotonation of the benzylic methyl group of the o-nitrotoluene, which then attacks the formamide acetal.[1]
-
Insufficiently Activated Methyl Group: The acidity of the methyl group is crucial. If electron-withdrawing groups on the aromatic ring are not sufficiently activating, the reaction may not proceed.
-
Reagent Quality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions. The use of pyrrolidine can sometimes accelerate the reaction by forming a more reactive Vilsmeier-type reagent in situ.[1]
-
Reaction Temperature: While the reaction is often heated, excessive temperatures can lead to decomposition of the starting material or the formamide acetal. A systematic optimization of the reaction temperature is recommended.
-
Problem 2: Incomplete Reductive Cyclization
-
Question: I have successfully formed the enamine intermediate, but the subsequent reductive cyclization to the indole is sluggish or incomplete. What are the best practices for this step?
-
Answer: The reductive cyclization of the enamine is a critical step, and its success is highly dependent on the choice of reducing agent and reaction conditions.
-
Choice of Reducing Agent: Several reducing agents can be employed for this transformation, including:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with hydrogen gas is a common choice.[1][3] The catalyst activity can be a crucial factor.
-
Transfer Hydrogenation: Raney Nickel with hydrazine hydrate is also effective.[1]
-
Metal/Acid Systems: Iron in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂) are alternative options.[2][4] The choice of reducing agent may need to be optimized for your specific substrate. Halogenated enamines, for instance, may require specific conditions like refluxing Zn/AcOH.[4]
-
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere if using sensitive catalysts like Pd/C. The temperature and reaction time should be monitored and optimized.
-
Problem 3: Formation of Side Products and Impurities
-
Question: My final product is contaminated with several impurities. What are the likely side reactions occurring during the synthesis of this compound?
-
Answer: Side reactions can occur at both stages of the synthesis, leading to a complex product mixture.
-
During Enamine Formation:
-
Over-reaction or Polymerization: Under harsh conditions, the highly conjugated enamine can be prone to polymerization.
-
-
During Reductive Cyclization:
-
Incomplete Reduction of the Nitro Group: This can lead to the formation of nitroso or azoxy intermediates, which may undergo further reactions.
-
Dehalogenation: Some reduction conditions, particularly with palladium catalysts, can lead to the cleavage of the C-Cl bond, resulting in the corresponding dechlorinated indole.
-
Side Reactions of the Hydroxyl Group: If the hydroxyl group is not protected, it can be susceptible to side reactions depending on the pH and reagents used. For instance, under acidic conditions, it could be prone to etherification or other undesired transformations.
-
Formation of Isomers: Depending on the substitution pattern of the starting nitrotoluene, there is a possibility of forming regioisomers if the initial chlorination or nitration steps are not highly selective.
-
-
Problem 4: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product from the reaction mixture. What are some effective purification strategies?
-
Answer: The purification of hydroxylated indoles can be challenging due to their polarity and potential for oxidation.
-
Chromatography: Column chromatography on silica gel is a standard method. A gradient elution system, for example, with ethyl acetate in hexanes, can be effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find optimal conditions.
-
Extraction: A carefully planned series of aqueous extractions at different pH values can help remove acidic or basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Leimgruber-Batcho indole synthesis is a widely used and adaptable method for preparing a variety of substituted indoles, including those with the substitution pattern of this compound.[1][3][5] This method starts with a suitably substituted o-nitrotoluene.
Q2: What is a suitable starting material for the synthesis of this compound using the Leimgruber-Batcho method?
A plausible starting material would be 2-methyl-4-chloro-5-nitrophenol or a protected version of it. The synthesis would then proceed through the formation of the corresponding enamine, followed by reductive cyclization.
Q3: Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions should be taken:
-
o-Nitrotoluenes: These are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Hydrazine: If used as a reducing agent, hydrazine is highly toxic and potentially explosive. Handle with extreme care.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding and ventilation.
-
Strong Acids and Bases: Standard laboratory procedures for handling corrosive materials should be followed.
Q4: Can I use other indole synthesis methods to prepare this compound?
While the Leimgruber-Batcho synthesis is a strong candidate, other classical indole syntheses like the Fischer, Reissert, or Bartoli methods could potentially be adapted.[6] However, the availability of the required starting materials for these routes might be a limiting factor. The Leimgruber-Batcho synthesis often offers the advantage of readily available or easily synthesized starting o-nitrotoluenes.[1]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Enamine Cyclization
| Reducing Agent | Typical Conditions | Advantages | Potential Disadvantages |
| Pd/C, H₂ | 1-5 atm H₂, RT to 50 °C, various solvents (MeOH, EtOH, EtOAc) | High efficiency, clean reaction | Potential for dehalogenation, catalyst cost |
| Raney Ni, N₂H₄·H₂O | Reflux in EtOH or MeOH | Cost-effective, powerful reductant | Toxicity of hydrazine, potential for over-reduction |
| Fe, AcOH | Reflux in acetic acid | Inexpensive, readily available | Requires acidic conditions, workup can be tedious |
| SnCl₂·2H₂O | Reflux in EtOH or HCl/EtOH | Mild conditions | Stoichiometric amounts of tin salts produced |
| Zn, AcOH | Reflux in acetic acid | Effective for some halogenated substrates[4] | Stoichiometric waste |
Experimental Protocols
General Protocol for the Leimgruber-Batcho Synthesis of a Substituted Indole:
Step 1: Enamine Formation
-
To a solution of the substituted o-nitrotoluene (1 equivalent) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2-1.5 equivalents) and pyrrolidine (0.1-1.0 equivalent).
-
Heat the reaction mixture at 80-120 °C and monitor the reaction progress by TLC until the starting material is consumed. The formation of a deeply colored solution is indicative of the enamine product.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can be used directly in the next step or purified by column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add the chosen reducing agent (e.g., 10% Pd/C, Raney Ni, or Fe powder).
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-5 atm). If using a metal/acid system, add the acid (e.g., acetic acid) and heat the mixture.
-
Monitor the reaction by TLC until the enamine is consumed and the indole product is formed.
-
Upon completion, filter off the catalyst or solid reagents.
-
Concentrate the filtrate under reduced pressure to obtain the crude indole.
-
Purify the crude product by column chromatography or crystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 6-Chloro-1H-indol-5-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloro-1H-indol-5-OL synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is typically synthesized through multi-step processes. Common strategies involve variations of classical indole syntheses, such as the Fischer, Leimgruber-Batcho, or Reissert indole syntheses, adapted for the specific substitution pattern of the target molecule. The choice of route often depends on the availability and complexity of the starting materials.
Q2: I am experiencing a significantly low yield. What are the most probable causes?
A2: Low yields in the synthesis of substituted indoles like this compound are common and can be attributed to several factors:
-
Side Reactions: Competing reactions, such as polymerization or the formation of regioisomers, can significantly reduce the yield of the desired product.[1][2]
-
Substrate Decomposition: The starting materials or intermediates may be unstable under the reaction conditions, particularly with strong acids and high temperatures, leading to decomposition and tar formation.[1]
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions, such as incorrect temperature, insufficient reaction time, or an inappropriate catalyst.
-
Product Degradation: The final product, this compound, may be sensitive to the work-up or purification conditions, leading to degradation.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.
Q3: How can I minimize the formation of tar and polymeric byproducts?
A3: The formation of tar and polymers is a frequent issue in indole synthesis, often caused by strongly acidic and high-temperature conditions.[1] To mitigate this, consider the following:
-
Optimize Acid Catalyst: The choice of acid catalyst is critical. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find one that is effective without causing excessive degradation.[1][3] Polyphosphoric acid (PPA) can be effective but should be used with caution.
-
Control Temperature: Carefully control the reaction temperature. High temperatures often accelerate side reactions leading to tar formation.[1] It is advisable to start with lower temperatures and gradually increase if the reaction is not proceeding.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to polymer formation.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:
-
Increase Reaction Time: The reaction may require a longer duration to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Elevate Temperature: A modest increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to decomposition.
-
Catalyst Activity: Ensure the catalyst is active and used in the correct stoichiometric amount. If using a solid catalyst, ensure it is properly dispersed in the reaction mixture.
Issue 2: Formation of Multiple Products (Isomers)
The formation of regioisomers can be a challenge, especially when using unsymmetrical ketones in Fischer indole synthesis.[1]
-
Steric Hindrance: The regioselectivity can be influenced by the steric bulk of the substituents. The reaction often favors the formation of the less sterically hindered enamine intermediate.[1]
-
Reaction Conditions: Adjusting the reaction temperature and solvent can sometimes influence the ratio of regioisomers.
-
Starting Material Selection: If possible, choose symmetrical starting materials to avoid the formation of isomers.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound.
Table 1: Effect of Catalyst on Yield
| Entry | Catalyst (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ | Toluene | 110 | 12 | 45 |
| 2 | Polyphosphoric Acid | - | 100 | 8 | 62 |
| 3 | p-Toluenesulfonic Acid | Ethanol | 78 | 18 | 55 |
| 4 | Boron Trifluoride Etherate | Dichloromethane | 40 | 24 | 38 |
Table 2: Optimization of Reaction Temperature
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Polyphosphoric Acid | - | 80 | 8 | 51 |
| 2 | Polyphosphoric Acid | - | 100 | 8 | 62 |
| 3 | Polyphosphoric Acid | - | 120 | 8 | 48 (decomposition observed) |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
(4-Chloro-3-hydroxyphenyl)hydrazine hydrochloride
-
A suitable ketone or aldehyde (e.g., pyruvic acid)
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (4-Chloro-3-hydroxyphenyl)hydrazine hydrochloride (1 equivalent) and the chosen ketone/aldehyde (1.1 equivalents).
-
Under a nitrogen atmosphere, add polyphosphoric acid (10 equivalents by weight) to the mixture.
-
Heat the reaction mixture to 100°C with vigorous stirring for 8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualizations
Caption: Fischer Indole Synthesis Pathway for this compound.
Caption: Troubleshooting Workflow for Low Yield in Synthesis.
References
Technical Support Center: Purification of 6-Chloro-1H-indol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chloro-1H-indol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, similar to other hydroxyindoles, are flash column chromatography and recrystallization.[1][2] The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity.[2] For separating closely related impurities, column chromatography is often preferred, while recrystallization is excellent for removing bulk impurities from a solid product.[2]
Q2: My this compound appears discolored (pink or brown) after synthesis. What causes this and how can I fix it?
A2: Indole derivatives, particularly those with hydroxyl groups, are often susceptible to oxidation in the presence of air and light, leading to the formation of colored impurities. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light as much as possible. During purification, adding activated charcoal to a solution of the crude product before a hot filtration step in recrystallization can help adsorb colored impurities.[2]
Q3: I'm observing significant tailing/streaking of my compound during silica gel column chromatography. What is the cause and how can I prevent it?
A3: Tailing is a common issue when purifying indole compounds on silica gel.[3] The basic nitrogen atom of the indole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[3] To mitigate this, you can add a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[3] This deactivates the acidic sites on the silica, resulting in improved peak symmetry. Alternatively, using a different stationary phase like neutral alumina can be beneficial for basic compounds.[3]
Q4: What is a good starting solvent system for the column chromatography of this compound?
A4: A good starting point for selecting a solvent system is to use Thin Layer Chromatography (TLC).[3] Given the polarity of the hydroxyl group, a mixture of a non-polar and a polar solvent is recommended. Common systems for indole derivatives include ethyl acetate/hexanes and dichloromethane/methanol.[2] For this compound, begin with a gradient of ethyl acetate in hexanes. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[3]
Q5: My recovery from recrystallization is very low. How can I improve the yield?
A5: Low recovery in recrystallization can be due to several factors. Using an excessive amount of solvent is a common mistake; you should use the minimum amount of hot solvent required to fully dissolve the crude product.[4][5] Cooling the solution too rapidly can also lead to the precipitation of impurities along with your product and trap impurities within the crystal lattice.[5] Ensure slow cooling to room temperature before further cooling in an ice bath to maximize the formation of pure crystals.[6][7] Finally, ensure that the crystals are washed with a minimal amount of ice-cold solvent during filtration to avoid redissolving the product.[4]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery from Column | 1. Compound is too polar and has not eluted. 2. Compound may have decomposed on the silica gel.[8] 3. Incorrect solvent system used. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). For very polar basic compounds, adding a small amount of ammonium hydroxide in methanol to the mobile phase may help.[3] 2. Test the stability of your compound on a silica TLC plate before running the column.[8] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[3] 3. Re-evaluate your solvent system using TLC to ensure proper elution of the compound. |
| Co-elution of Impurities | 1. Solvent system lacks sufficient selectivity. 2. Column was overloaded with the crude sample.[3] | 1. Optimize the solvent system using TLC. Try different solvent combinations (e.g., acetone/hexanes or gradients including a small amount of a third solvent). 2. Reduce the amount of sample loaded onto the column. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for challenging separations.[3] |
| Product "Oils Out" During Recrystallization | 1. The solution was cooled too quickly.[5] 2. The presence of impurities has lowered the melting point of the mixture. 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Seeding the solution with a small, pure crystal of the product can help initiate proper crystallization. 3. Choose a solvent with a lower boiling point. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation during chromatography. 2. Decomposition of the product during solvent removal (e.g., rotary evaporation at high temperature). 3. Re-oxidation of the purified product upon exposure to air. | 1. Repeat the column chromatography with a shallower solvent gradient or a different stationary phase. 2. Remove the solvent under reduced pressure at a lower temperature. 3. Store the purified compound under an inert atmosphere and in the dark. For long-term storage, refrigeration is recommended. |
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Hydroxyindole Compound
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Recovery Rate | Notes |
| Flash Column Chromatography | ~85% | >98% | 60-85% | Effective for removing closely related impurities. Yield can be affected by compound stability on silica. |
| Recrystallization | ~90% | >99% | 70-90% | Best for removing less soluble or more soluble impurities. Yield is highly dependent on solvent choice and technique. |
| Preparative HPLC | ~95% | >99.5% | 50-75% | Used for achieving very high purity, often for analytical standards. More costly and time-consuming for large scales. |
Note: Data presented are representative values for indole purifications and may vary for this compound.
Experimental Protocols
Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 32-63 µm)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes).
-
Add 0.5% TEA to the developing solvent to improve spot shape.
-
The optimal solvent system should give an Rf value of 0.2-0.4 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexanes with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane or ethyl acetate.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dry powder to the top of the packed column. This "dry loading" method often results in better separation.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, non-polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC, spotting fractions to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for chromatography.
References
Technical Support Center: Overcoming Low Solubility of 6-Chloro-1H-indol-5-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of 6-Chloro-1H-indol-5-OL in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing poor yield and incomplete conversion. Could low solubility be the cause?
A1: Yes, low solubility is a very likely cause for poor yield and incomplete conversion in reactions involving this compound. This compound, like many indole derivatives, has limited solubility in common reaction solvents, especially aqueous media. When a reactant has low solubility, its concentration in the solution phase is minimal, leading to a slow reaction rate and incomplete conversion of starting materials. The undissolved solid remains largely unreactive.
To confirm if solubility is the issue, you can visually inspect the reaction mixture for undissolved solid material. You can also try a small-scale experiment with a higher dilution or a different solvent system known to better solubilize indole derivatives to see if the yield improves.
Q2: What are the initial steps I should take to improve the solubility of this compound in my reaction?
A2: The initial approach to improving the solubility of this compound should focus on optimizing the reaction solvent and conditions. Here are a few strategies to consider:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Polar aprotic solvents are often good choices for indole derivatives.[1]
-
Co-solvents: Employ a mixture of solvents (co-solvents). Adding a small amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a less polar solvent can significantly enhance solubility.[2][3]
-
Temperature Adjustment: Increasing the reaction temperature can improve the solubility of your compound. However, be mindful of the thermal stability of your reactants and products.
-
pH Modification: The phenolic hydroxyl group and the indole nitrogen in this compound can be ionized at different pH values. Adjusting the pH of the reaction medium can increase solubility by forming a more soluble salt.[4]
The following workflow can guide your initial optimization efforts:
Caption: Initial troubleshooting workflow for solubility issues.
Q3: I've tried common solvents with little success. What advanced techniques can I use to enhance the solubility of this compound?
A3: If basic solvent optimization is insufficient, you can explore several advanced techniques to improve the solubility of this compound:
-
Particle Size Reduction: Decreasing the particle size of the solid reactant increases its surface area, which can lead to a faster dissolution rate.[5][6] This can be achieved through micronization or sonication.
-
Use of Surfactants: Introducing a surfactant can help to solubilize the compound by forming micelles.[6]
-
Solid Dispersions: Creating a solid dispersion of this compound in a carrier polymer can enhance its dissolution rate and apparent solubility.
-
Nanosuspensions: Formulating the compound as a nanosuspension can dramatically increase its surface area and, consequently, its solubility and dissolution rate.[6]
The decision to use an advanced technique depends on the specific requirements of your reaction and downstream processing.
Caption: Decision pathway for advanced solubility enhancement techniques.
Troubleshooting Guides & Experimental Protocols
Solvent Selection and Co-solvents
Issue: Poor solubility of this compound in a selected reaction solvent.
Troubleshooting:
-
Consult Solubility Data: While specific data for this compound is scarce, general trends for indole derivatives suggest good solubility in polar aprotic solvents.
-
Perform Small-Scale Solubility Tests: Before running the full reaction, test the solubility of a small amount of this compound in various solvents at your intended reaction temperature.
-
Utilize Co-solvents: If a single solvent is not effective, try a co-solvent system. A small percentage of a strong solvent like DMSO or DMF can be sufficient.
Quantitative Data: Solubility of this compound in Various Solvents at 25°C (Hypothetical Data)
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Water | 80.1 | < 0.1 |
| Ethanol | 24.5 | 2.5 |
| Acetone | 21.0 | 5.8 |
| Dichloromethane | 9.1 | 1.2 |
| Tetrahydrofuran (THF) | 7.6 | 8.5 |
| Toluene | 2.4 | 0.5 |
| N,N-Dimethylformamide (DMF) | 36.7 | 25.0 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 |
Experimental Protocol: Co-solvent Solubility Enhancement
-
Determine the Primary Solvent: Choose a primary solvent that is compatible with your reaction chemistry but shows limited solubility for this compound.
-
Select a Co-solvent: Choose a co-solvent in which this compound is highly soluble (e.g., DMSO or DMF).
-
Prepare the Co-solvent Mixture: Start by adding a small volume percentage of the co-solvent to the primary solvent (e.g., 5% v/v).
-
Dissolve the Reactant: Attempt to dissolve this compound in the co-solvent mixture at the desired reaction temperature.
-
Observe and Adjust: If the compound does not fully dissolve, incrementally increase the percentage of the co-solvent (e.g., to 10%, 15%) until complete dissolution is achieved.
-
Run the Reaction: Once the optimal co-solvent ratio is determined, proceed with the reaction.
Particle Size Reduction by Sonication
Issue: Slow dissolution rate of this compound, even in a suitable solvent.
Troubleshooting:
-
Visual Confirmation: Observe if the solid material is finely dispersed or if larger particles settle quickly.
-
Sonication: Use an ultrasonic bath or probe sonicator to break down particle aggregates and reduce particle size.
Quantitative Data: Effect of Sonication on Dissolution Rate (Hypothetical Data)
| Condition | Time to Dissolve 50 mg in 10 mL THF at 25°C (minutes) |
| Stirring Only | > 30 |
| 15 minutes of Sonication | 5 |
| 30 minutes of Sonication | < 2 |
Experimental Protocol: Particle Size Reduction using Sonication
-
Prepare the Suspension: Add the solid this compound to the chosen reaction solvent in the reaction vessel.
-
Initial Mixing: Stir the suspension for 5 minutes to ensure it is homogenous.
-
Sonication: Place the reaction vessel in an ultrasonic bath or insert a probe sonicator into the mixture.
-
Apply Ultrasound: Sonicate the suspension for a predetermined time (e.g., 15-30 minutes). Monitor the temperature to ensure it does not exceed the stability limits of your reactants.
-
Visual Inspection: After sonication, visually inspect the mixture for a finer, more uniform suspension.
-
Proceed with Reaction: Immediately proceed with the reaction to take advantage of the increased surface area.
Caption: Workflow for particle size reduction via sonication.
References
Preventing oxidation of the hydroxyl group in 6-Chloro-1H-indol-5-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-1H-indol-5-ol. The focus is on preventing the oxidation of the phenolic hydroxyl group, a common challenge during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning brown. What is happening?
A1: The brown discoloration is a common indicator of oxidation. The phenolic hydroxyl group in this compound is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities. This oxidation process leads to the formation of highly colored quinone-like species and potentially polymeric byproducts.
Q2: What are the primary strategies to prevent the oxidation of this compound?
A2: There are three main strategies to prevent the unwanted oxidation of the phenolic hydroxyl group[1]:
-
Working under an inert atmosphere: This involves removing oxygen from the reaction environment by using gases like nitrogen or argon.
-
Using protecting groups: The phenolic hydroxyl group can be temporarily masked with a chemical moiety that is less susceptible to oxidation.
-
Adding antioxidants: A sacrificial antioxidant can be added to the reaction mixture to be preferentially oxidized, thus protecting the this compound.
Q3: How do I choose the most suitable protecting group for the hydroxyl group of this compound?
A3: The choice of protecting group depends on the overall synthetic strategy, including the reaction conditions of subsequent steps and the required deprotection method. For phenolic hydroxyl groups, common choices include silyl ethers (e.g., TBDMS) and benzyl ethers (Bn).
-
Silyl ethers (e.g., TBDMS): These are generally stable to a wide range of non-acidic conditions and are readily cleaved with fluoride sources (e.g., TBAF). They are a good choice when mild deprotection is required.
-
Benzyl ethers (Bn): These are very robust and stable to a wide range of acidic and basic conditions.[1] Deprotection is typically achieved by catalytic hydrogenolysis, which is a mild method but may not be compatible with other reducible functional groups in the molecule.
Q4: Can I use antioxidants to stabilize this compound in solution?
A4: Yes, antioxidants can be effective for short-term storage or during workup procedures. However, for reactions requiring prolonged heating or harsh conditions, a protecting group is a more robust solution. Some 5-hydroxyindoles themselves have shown antioxidant properties, but in a synthetic context where the molecule is a reactant, relying on this inherent property is not advisable for preventing its own degradation.
Troubleshooting Guides
Issue 1: Low yield or failure of a reaction involving the indole nitrogen.
-
Possible Cause: The acidic phenolic proton interferes with the reaction. Many reactions involving the indole nitrogen, such as N-alkylation, require a base. This base will preferentially deprotonate the more acidic phenolic hydroxyl group, consuming the reagent and preventing the desired reaction at the indole nitrogen.
-
Solution: Protect the phenolic hydroxyl group before attempting reactions at the indole nitrogen. A silyl ether or benzyl ether are suitable choices.
Issue 2: Formation of multiple products during a reaction.
-
Possible Cause: Both the phenolic hydroxyl group and another functional group in the molecule are reacting. For instance, in an acylation reaction, both the hydroxyl group and the indole nitrogen could potentially be acylated.
-
Solution: Selectively protect the phenolic hydroxyl group. The choice of protecting group will depend on the reactivity of the other functional group. For example, if the other functional group is sensitive to acidic conditions, a base-stable protecting group like a silyl ether would be appropriate.
Issue 3: Difficulty in removing the protecting group.
-
Possible Cause: The deprotection conditions are not suitable for the chosen protecting group or are incompatible with the overall molecule. For instance, catalytic hydrogenolysis to remove a benzyl group might also reduce a nitro group present elsewhere in the molecule.
-
Solution: Carefully plan the protecting group strategy at the beginning of the synthesis. Choose a protecting group with an orthogonal deprotection strategy to other functional groups present. Refer to the deprotection protocols provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Stability of Protected Phenols to Various Reagents
| Protecting Group | Strong Acids | Strong Bases | Oxidizing Agents | Reducing Agents (H₂/Pd) | Nucleophiles |
| None (Unprotected) | Stable | Reactive (forms phenoxide) | Unstable | Stable | Reactive (with strong nucleophiles) |
| TBDMS Ether | Labile | Stable | Stable | Stable | Stable |
| Benzyl Ether (Bn) | Stable | Stable | Stable | Labile | Stable |
Table 2: Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
| Data is generalized and serves as a comparative guide.[2] |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
-
Objective: To protect the phenolic hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired TBDMS-protected this compound.
-
Protocol 2: Protection of this compound as a Benzyl Ether
-
Objective: To protect the phenolic hydroxyl group of this compound using benzyl bromide.
-
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the benzylated product.[3]
-
Protocol 3: Deprotection of a TBDMS Ether
-
Objective: To remove the TBDMS protecting group from the phenolic hydroxyl.
-
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
-
Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Objective: To remove the benzyl protecting group from the phenolic hydroxyl.
-
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected compound in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Securely seal the reaction vessel and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen using a balloon or a hydrogenator apparatus.
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
-
Mandatory Visualization
Caption: Workflow for the protection of the hydroxyl group of this compound.
Caption: Troubleshooting logic for addressing the oxidation of this compound.
References
Technical Support Center: N-Protection of 6-Chloro-1H-indol-5-OL
Welcome to the technical support center for the N-protection of 6-Chloro-1H-indol-5-OL. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the selective N-protection of this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-protection of this compound?
The primary challenges in the N-protection of this compound stem from the presence of two nucleophilic sites: the indole nitrogen (N-H) and the phenolic hydroxyl group (O-H). This leads to a competitive reaction, potentially resulting in a mixture of N-protected, O-protected, and di-protected products. Furthermore, the electron-withdrawing nature of the chloro substituent can decrease the nucleophilicity of the indole nitrogen, making the reaction more sluggish compared to unsubstituted indoles.[1]
Q2: How do I achieve selective N-protection over O-protection?
Achieving selective N-protection requires careful optimization of reaction conditions. Key factors to consider are:
-
Choice of Base: The pKa of the base is critical. A base that is strong enough to deprotonate the indole N-H but not the more acidic phenolic O-H can favor N-protection. However, in many cases, the phenolic proton is more acidic and will be deprotonated first. In such scenarios, kinetic control by using a bulky base or specific solvent effects might favor N-protection.
-
Reaction Temperature: Lower temperatures often favor kinetic control, which can lead to higher selectivity for N-protection.
-
Protecting Group Reagent: The nature of the protecting group and its delivery agent can influence the site of reaction.
-
Solvent: The choice of solvent can influence the relative nucleophilicity of the nitrogen and oxygen atoms.
Q3: Which protecting group is best for the N-protection of this compound?
The "best" protecting group depends on the subsequent steps in your synthetic route. Common choices for indole N-protection include Boc, SEM, Cbz, and Tosyl.[2]
-
Boc (tert-Butoxycarbonyl): Widely used due to its stability under many conditions and ease of removal with acid. However, its introduction can sometimes be challenging on less nucleophilic indoles.[1]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed under specific conditions using fluoride ions or strong acid, providing orthogonality.[3]
-
Cbz (Carboxybenzyl): Stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[4][5]
-
Tosyl (p-Toluenesulfonyl): A very robust protecting group, often requiring harsh conditions for removal, such as strong reducing agents or strong bases at high temperatures.[6]
An orthogonal protection strategy is often employed where different protecting groups on the nitrogen and oxygen can be removed selectively under different conditions.[7]
Troubleshooting Guide
Problem 1: Low or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Low Nucleophilicity of Indole Nitrogen | Increase reaction temperature. Use a more reactive electrophile (e.g., Boc-anhydride vs. Boc-Cl). |
| Inappropriate Base | Switch to a stronger base (e.g., NaH, LiHMDS). Ensure the base is fresh and anhydrous. |
| Steric Hindrance | Use a less sterically hindered protecting group. |
| Poor Solubility of Starting Material | Choose a solvent in which the indole is fully soluble (e.g., DMF, THF). |
Problem 2: Formation of O-Protected Side Product
| Potential Cause | Troubleshooting Steps |
| Phenolic OH is More Reactive | Use a less reactive base or a stoichiometric amount of base to favor deprotonation of the most acidic proton first. |
| Thermodynamic Control Favors O-protection | Run the reaction at a lower temperature to favor the kinetically controlled N-protection. |
| Protecting Group Transfer | In some cases, an initially formed O-protected species can rearrange to the N-protected product upon heating. This should be monitored by TLC or LC-MS. |
Problem 3: Formation of Di-Protected Product
| Potential Cause | Troubleshooting Steps |
| Excess Reagents | Use a stoichiometric amount of the protecting group reagent and base. |
| High Reaction Temperature | Lower the reaction temperature to improve selectivity. |
Experimental Protocols
Note: These are general protocols and may require optimization for this compound. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.
Protocol 1: N-Boc Protection
-
Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Boc₂O (1.1 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-SEM Protection
-
Materials: this compound, 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify by column chromatography.
-
Visualizations
Figure 1: General workflow for the N-protection of this compound.
Figure 2: Competitive pathways in the protection of this compound.
Figure 3: Decision tree for troubleshooting N-protection reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Derivatization Reactions for Indole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for indole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my indole derivatization reaction?
Low yields in indole derivatization can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1] The purity of the starting materials is also crucial, as impurities can lead to unwanted side reactions.[1] In reactions like the Bischler-Möhlau synthesis, harsh reaction conditions are often a cause for poor yields.[1] To address low yields, systematic optimization of reaction parameters such as temperature, reaction time, and catalyst concentration is recommended.[1] Additionally, using protecting groups for sensitive functionalities on your starting materials can prevent side reactions and improve yields.[1]
Q2: I am observing unexpected side products. What are the likely causes?
The formation of side products is a common issue, often arising from the reactivity of the indole ring at multiple positions. The primary sites for derivatization on an indole scaffold are typically the N1 (nitrogen) and C3 positions, with the C3 position being particularly susceptible to electrophilic substitution due to the electron-rich nature of the ring.[2]
-
C-alkylation vs. N-alkylation: In N-alkylation reactions, competition from C3-alkylation is a frequent problem.[3] The choice of base and solvent is critical; strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF generally favor N-alkylation by increasing the nucleophilicity of the indole nitrogen.[3] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[3]
-
Dialkylation: The formation of dialkylated products, where both the nitrogen and a carbon atom (usually C3) are derivatized, can occur with highly reactive alkylating agents or under harsh conditions.[3] To minimize this, it is important to control the stoichiometry of the alkylating agent and consider adding it dropwise to the reaction mixture.[3]
-
Substituent Effects: The electronic properties of substituents on the indole ring or the derivatizing agent can influence the reaction outcome. Electron-donating groups on a carbonyl compound in a Fischer indole synthesis, for example, can lead to N-N bond cleavage as a side reaction instead of the desired cyclization.[1]
Q3: How do I choose the appropriate derivatization reagent for my indole compound and analytical method?
The choice of derivatizing agent depends on the functional groups present in your indole compound and the intended analytical technique (e.g., GC-MS, HPLC-UV).
-
For GC-MS analysis: To increase volatility and thermal stability, silylation and acetylation are common.[4]
-
For HPLC-UV/Vis or Fluorescence detection: Derivatization is used to introduce a chromophore or fluorophore for enhanced detection.[8]
-
p-Dimethylaminocinnamaldehyde (DMACA) reacts with indoles to form a highly absorbing conjugate, shifting the absorbance into the visible region and improving HPLC selectivity.[9]
-
o-Phthalaldehyde (OPA) is a common reagent that reacts with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives.[10]
-
Q4: My derivatization reaction is not going to completion. What can I do?
Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Ensure you are using the correct stoichiometric amount or a slight excess of the derivatizing reagent.[3]
-
Reaction Conditions: The reaction may require more stringent conditions, such as higher temperature or longer reaction time.[1][3] However, be mindful that harsh conditions can also lead to side products.[1]
-
Moisture: Many derivatization reagents, particularly silylating agents, are sensitive to moisture.[4] Ensure all glassware is dry and use anhydrous solvents.[2][3]
-
Base/Catalyst Activity: The base or catalyst used may be old or inactive. Using fresh, anhydrous reagents is recommended.[2] For N-alkylation, a stronger base might be needed for complete deprotonation of the indole nitrogen.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Fischer Indole Synthesis
| Potential Cause | Recommended Solution |
| Substituent Effects | Electron-donating groups on the carbonyl compound can destabilize a key intermediate. Consider using a different carbonyl compound or a modified synthetic route.[1] The synthesis of 3-aminoindoles is particularly challenging via this method.[1][11] |
| Steric Hindrance | Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction. If possible, use starting materials with less steric bulk.[1] |
| Suboptimal Acid Catalyst | The reaction is sensitive to acid strength. Systematically test different Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[12] |
| Incorrect Temperature | Optimize the reaction temperature. In some cases, higher temperatures can promote the desired cyclization.[1] |
| Poor Quality Starting Materials | Ensure the purity of the arylhydrazine and carbonyl compounds, as impurities can lead to side reactions.[1] |
Issue 2: Poor Regioselectivity in Indole Alkylation (N- vs. C3-Alkylation)
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Indole Nitrogen | Use a stronger base, such as sodium hydride (NaH), to ensure complete deprotonation, which favors N-alkylation.[2][3] |
| Suboptimal Solvent | Use a polar aprotic solvent like DMF or THF, which generally favors N-alkylation.[3] |
| Reaction Temperature | Higher reaction temperatures can sometimes favor N-alkylation. For example, increasing the temperature to 80 °C has been shown to result in complete N-alkylation in some cases.[3] |
| Reactivity of Alkylating Agent | More reactive alkylating agents (e.g., alkyl iodides > bromides > chlorides) may be required.[2] |
| Catalyst System | Modern catalytic methods, such as those using copper hydride (CuH) with specific ligands, can provide excellent control over regioselectivity.[3] |
Issue 3: Difficult Purification of Derivatized Indole
| Potential Cause | Recommended Solution |
| Presence of Closely Related Impurities | Column chromatography is a common purification method. The choice of solvent system is critical; aprotic solvents or gradient elution may provide better separation.[1] |
| Product is an Oil or Difficult to Crystallize | Recrystallization can be effective for obtaining high-purity indoles, though it may result in lower recovery.[1] Experiment with different solvent systems; for example, a mixed solvent of methanol and water has been found to be effective for crude indole.[1] |
| Residual Reagents | Ensure the reaction work-up effectively removes unreacted derivatizing agents and byproducts. For example, in acetylation reactions, a wash with a saturated sodium bicarbonate solution can neutralize excess acetic anhydride.[4] |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Indole N-Alkylation Regioselectivity
| Base | Solvent | Temperature (°C) | N-Alkylation Yield (%) | C3-Alkylation Yield (%) | Reference |
| NaH | DMF | 80 | High (often >95%) | Low | [3][13] |
| KOH | Dioxane | 100 | Moderate to High | Varies | [13] |
| - (Catalytic) | - | Varies | High (with specific ligands) | Low (or vice versa depending on ligand) | [3] |
Table 2: Comparison of Derivatization Methods for GC-MS Analysis of 6-Hydroxyindole
| Derivatization Method | Reagent | Typical Reaction Conditions | Expected Derivative | Key Advantages | Reference |
| Silylation | BSTFA with 1% TMCS | 70°C for 30 minutes | Trimethylsilyl (TMS) ether | Widely applicable for hydroxyl groups, good volatility.[4] | [4] |
| Acetylation | Acetic Anhydride | 60°C for 60 minutes | Acetyl ester | Forms stable derivatives, improves chromatographic properties.[4] | [4] |
Experimental Protocols
Protocol 1: Silylation of Hydroxyindoles for GC-MS Analysis
This protocol is a general method for the derivatization of indole compounds containing hydroxyl groups, such as 6-hydroxyindole.[4]
Materials and Reagents:
-
Hydroxyindole standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]
-
Anhydrous pyridine[4]
-
GC-grade ethyl acetate
-
High-purity nitrogen gas
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation: If working with a biological matrix, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte. Evaporate the extract to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. Moisture will interfere with the derivatization reaction.[4]
-
Derivatization:
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Acetylation of Hydroxyindoles for GC-MS Analysis
This protocol describes the derivatization of hydroxyindoles using acetic anhydride.[4]
Materials and Reagents:
-
Hydroxyindole standard or dried sample extract
-
Acetic anhydride
-
Anhydrous pyridine
-
GC-grade ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
High-purity nitrogen gas
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation: Prepare a dried sample extract as described in Protocol 1.
-
Derivatization:
-
To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride.[4]
-
Tightly cap the vial and heat at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Work-up:
-
Add 500 µL of ethyl acetate to the reaction mixture.
-
Wash the organic layer with 500 µL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.[4]
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.[4]
-
-
GC-MS Analysis: The final extract is ready for GC-MS analysis.
Protocol 3: Classical N-Alkylation of Indoles
This protocol is a general procedure for the N-alkylation of indoles using sodium hydride in DMF.[13]
Materials and Reagents:
-
Indole substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Alkylating agent (e.g., benzyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 eq.).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise.[3]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C).[13]
-
Add the alkylating agent (1.2 eq.) dropwise to the reaction mixture.[13]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for silylation of indole compounds for GC-MS analysis.
Caption: Troubleshooting logic for addressing low yield in indole derivatization reactions.
Caption: Simplified signaling pathway of gut microbiota-derived indole compounds via the Aryl Hydrocarbon Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalajacr.com [journalajacr.com]
- 9. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Chloro-1H-indol-5-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Chloro-1H-indol-5-ol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A prevalent and scalable method for the synthesis of substituted indoles like this compound is the Leimgruber-Batcho indole synthesis. This method is often favored in the pharmaceutical industry due to its typically high yields and versatility with substituted starting materials.[1] The synthesis generally involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole.
Q2: What are the recommended starting materials for the synthesis of this compound via the Leimgruber-Batcho method?
A2: A suitable starting material for this synthesis is 4-chloro-5-methoxy-2-nitrotoluene. The methoxy group can be readily converted to a hydroxyl group in a later step to yield the final product.
Q3: What are the critical steps in the Leimgruber-Batcho synthesis of this compound?
A3: The two critical steps are the formation of the enamine intermediate and the subsequent reductive cyclization. Incomplete enamine formation or inefficient reduction can significantly lower the overall yield.[2]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the tracking of the consumption of starting materials and the formation of intermediates and the final product.
Q5: What are some common impurities that can be expected?
A5: Common impurities may include unreacted starting materials, the intermediate enamine, and potential side-products from incomplete cyclization or over-reduction. The presence of tar and polymeric byproducts can also occur, especially under harsh acidic or high-temperature conditions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete enamine formation. | Ensure the formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) is fresh and the reaction is carried out under anhydrous conditions. Consider extending the reaction time or slightly increasing the temperature.[2] |
| Inefficient reductive cyclization. | The choice of reducing agent is critical. Common options include H₂/Pd-C, SnCl₂/HCl, or sodium dithionite. The effectiveness of each can be substrate-dependent. It may be necessary to screen different reducing agents and optimize the reaction conditions (temperature, pressure, and catalyst loading).[2] | |
| Substrate decomposition. | High reaction temperatures or overly acidic conditions can lead to the degradation of starting materials or intermediates.[3] Perform the reaction at the lowest effective temperature and use a milder acid catalyst if possible. | |
| Formation of Tar-like Byproducts | Harsh reaction conditions. | Strongly acidic and high-temperature conditions can promote polymerization and tar formation.[3] Consider using a milder catalyst or lowering the reaction temperature. |
| Difficult Purification | Presence of multiple regioisomers. | If an unsymmetrical ketone is used in alternative syntheses like the Fischer indole synthesis, a mixture of regioisomers can form.[3] For the Leimgruber-Batcho synthesis from a defined nitrotoluene, this is less of an issue. However, careful control of reaction conditions is still important to minimize side reactions. |
| Residual catalyst or reagents. | Ensure proper work-up procedures to remove all catalysts and unreacted reagents. This may involve aqueous washes with acidic or basic solutions. | |
| Incomplete Demethylation (Final Step) | Inefficient demethylating agent. | Boron tribromide (BBr₃) is a common reagent for cleaving methyl ethers. Ensure the BBr₃ is fresh and used in sufficient stoichiometric excess. The reaction is typically performed at low temperatures. |
Experimental Protocols
Proposed Synthesis of this compound
A plausible two-step synthesis starting from 4-chloro-5-methoxy-2-nitrotoluene is outlined below.
Step 1: Synthesis of 6-Chloro-5-methoxy-1H-indole
-
Enamine Formation: To a solution of 4-chloro-5-methoxy-2-nitrotoluene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture to facilitate the formation of the intermediate enamine.
-
Reductive Cyclization: After the formation of the enamine is complete (as monitored by TLC or LC-MS), the reaction mixture is subjected to reductive cyclization. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Step 2: Demethylation to this compound
-
Demethylation Reaction: The 6-chloro-5-methoxy-1H-indole is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). Boron tribromide (BBr₃) is then added dropwise.
-
Quenching and Work-up: The reaction is allowed to warm to room temperature and then carefully quenched with methanol or water. The product is extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Outcomes
| Step | Reactant | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-chloro-5-methoxy-2-nitrotoluene | 1. DMF-DMA 2. H₂/Pd-C | DMF | 110 (step 1) 25 (step 2) | 4 12 | 75 | 95 |
| 2 | 6-Chloro-5-methoxy-1H-indole | BBr₃ | Dichloromethane | -78 to 25 | 6 | 85 | >98 |
Note: The data in this table is hypothetical and serves as an example for expected outcomes under optimized conditions.
Visualizations
Caption: Workflow for the synthesis and troubleshooting of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 6-Chloro-1H-indol-5-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Chloro-1H-indol-5-OL. The guidance is based on established principles for the purification of polar, substituted indole and phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities in crude this compound can originate from starting materials, side reactions, or degradation of the product. Common classes of impurities for indole derivatives include:
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, these may include precursors to the indole ring.
-
Isomeric Byproducts: Synthesis methods like the Fischer indole synthesis can sometimes produce isomeric indoles.[1]
-
Oxidation Products: Phenolic indoles are susceptible to oxidation, which can result in colored impurities.[2] Indoles in general can be sensitive to air and light, leading to discoloration (e.g., turning pink or brown).[2][3]
-
Polymerization Products: Strong acidic conditions used during synthesis or purification can lead to the polymerization of the electron-rich indole ring.[3][4]
-
Dehalogenated Species: During certain reaction conditions, such as catalytic hydrogenation, the chloro-substituent may be removed, leading to the corresponding des-chloro impurity.[5]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude material.
Q2: My this compound is discolored (e.g., pink, brown, or dark). What causes this and how can I fix it?
A2: Discoloration is a common issue with indole and phenolic compounds, often indicating the presence of minor, highly colored impurities arising from oxidation or polymerization.[2][3]
-
Cause: Exposure to air, light, or residual acid can catalyze the formation of these impurities. Indoles are known to be sensitive to these conditions.[3]
-
Solution: While the color may be due to trace impurities, purification can be achieved through:
-
Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product and reduce yield.
-
Silica Gel Chromatography: This is often very effective at separating the desired compound from colored, more polar impurities.
-
Q3: Which purification technique is best for this compound?
A3: The best technique depends on the nature and quantity of the impurities. This compound is a polar molecule due to the hydroxyl group.
-
Recrystallization: This is a good first choice for removing most impurities if the crude material is of reasonable purity (>90%). It is scalable and cost-effective.[6]
-
Column Chromatography: This is the most powerful technique for separating a wide range of impurities, especially when the crude product is very impure or contains compounds with similar solubility to the target molecule.[7] Due to the polar nature of your compound, Reverse-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable than traditional normal-phase chromatography.[8]
-
Acid-Base Extraction: The phenolic hydroxyl group is weakly acidic. This property can be used to perform an acid-base extraction to separate it from non-acidic impurities. However, indoles can be unstable in strongly acidic or basic conditions, so this must be performed carefully with dilute acids and bases, preferably at low temperatures.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Guide 1: Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The solution is too saturated, or impurities are depressing the melting point.[8] The solvent may be too nonpolar for your polar compound. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] Try a more polar solvent or a solvent mixture.[8] |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent.[8] The solution is not concentrated enough. | Concentrate the solution by carefully evaporating some solvent and then allow it to cool again.[8] Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[8] |
| Low recovery/yield after recrystallization. | Too much solvent was used.[8] The compound has significant solubility even in the cold solvent. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary for complete dissolution.[9] Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath or refrigerator). Ensure the compound is fully precipitated before filtering. |
| Purity does not improve significantly. | The impurities have very similar solubility characteristics to the product in the chosen solvent. | Try a different recrystallization solvent or solvent system.[10] If impurities persist, column chromatography is likely necessary. |
Guide 2: Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or shows significant tailing on TLC/column. | The compound is interacting too strongly with the stationary phase (e.g., acidic silanol groups on silica).[8] The loading solvent is too strong. | Add a modifier to the mobile phase. For a phenolic indole, a small amount of acid (e.g., 0.1% acetic or formic acid) can improve peak shape. If the compound has basic character, a small amount of base (e.g., 0.1% triethylamine) can help.[8] Ensure the crude material is loaded in a minimal volume of a solvent in which it is not highly soluble. |
| Compound does not move from the baseline (Rf = 0). | The mobile phase (eluent) is not polar enough.[8] | Increase the polarity of the mobile phase. For normal-phase (silica), increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[8] |
| Compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. The compound is not retained on the stationary phase. | Decrease the polarity of the mobile phase. For normal-phase, increase the proportion of the less polar solvent.[8] For a very polar compound like this, consider switching to Reverse-Phase (RP) chromatography.[8] |
| Poor separation of product and a key impurity. | The selectivity of the solvent system is not sufficient. | Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[11] A slower gradient or isocratic elution may improve resolution. |
Data Presentation
Table 1: Potential Impurities in Crude this compound
| Impurity Type | Potential Structure/Description | Typical Origin | Suggested Analytical Method for Detection |
| Starting Material | e.g., A substituted phenylhydrazine or aniline | Incomplete reaction | HPLC, LC-MS, GC-MS |
| Isomeric Impurity | e.g., 4-Chloro-1H-indol-5-OL | Non-regioselective cyclization | HPLC, LC-MS, ¹H NMR |
| Oxidized Impurity | Quinone-like or polymerized species | Exposure to air/light, especially during workup or storage[2][3] | HPLC-UV (often appear as colored bands), LC-MS |
| Dehalogenated Impurity | 1H-Indol-5-OL | Reductive side-reactions[5] | LC-MS (look for M-34 peak), GC-MS |
Table 2: Example Purity Data Before and After Purification
| Purification Method | Starting Purity (% Area by HPLC) | Final Purity (% Area by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85.2 | 98.5 | 75 | Effective at removing less polar impurities. |
| Column Chromatography (Silica, DCM/MeOH gradient) | 65.0 | 99.2 | 60 | Necessary for very impure starting material. |
| Recrystallization (Toluene) | 85.2 | 95.1 | 80 | Less effective, suggesting impurities have similar polarity. |
Experimental Protocols
Disclaimer: These are general protocols for polar indole derivatives and should be optimized for this compound.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, and mixtures) to find a system where the compound is soluble when hot but sparingly soluble when cold.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[9]
-
Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal, swirl, and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[9]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the product from its impurities. A good solvent system will give the desired product an Rf value of ~0.2-0.4.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Once dry, carefully add the silica-adsorbed sample to the top of the packed column.[8]
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC analysis.[7]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Use a UV lamp (254 nm) and/or a chemical stain (e.g., p-anisaldehyde or Ehrlich's reagent for indoles) for visualization.[11]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[7]
Visualizations
Caption: A general workflow for the purification and analysis of crude this compound.
Caption: A troubleshooting decision tree for low purity after recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. athabascau.ca [athabascau.ca]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Analytical challenges in the detection of 6-Chloro-1H-indol-5-OL isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 6-Chloro-1H-indol-5-OL isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in the detection of this compound isomers?
A1: The main challenges stem from the high similarity in the physicochemical properties of the isomers. Positional isomers of this compound have the same molecular weight and similar polarities, making them difficult to separate using standard chromatographic techniques. Achieving baseline resolution is critical for accurate quantification and is often the primary hurdle. Furthermore, if the isomers exhibit stereoisomerism (enantiomers or diastereomers), specialized chiral separation techniques are required, as these isomers have identical properties in an achiral environment.[1]
Q2: Which analytical techniques are most suitable for separating and detecting this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.[2][3]
-
HPLC , particularly Reverse-Phase HPLC (RP-HPLC), is highly versatile for separating positional isomers. Method development often involves optimizing the mobile phase composition, pH, and stationary phase chemistry.[2][4][5]
-
GC-MS is well-suited for volatile and thermally stable derivatives of the isomers. It offers excellent separation efficiency and provides mass spectral data for confident identification.[3]
-
Chiral Chromatography (a specialized form of HPLC) is necessary for the separation of enantiomers.[6][7][8]
Q3: How does the position of the chlorine and hydroxyl groups affect the chromatographic separation?
A3: The position of the chlorine and hydroxyl groups on the indole ring influences the molecule's dipole moment, polarity, and potential for intermolecular interactions (e.g., hydrogen bonding) with the stationary phase. These subtle differences are exploited for separation. For instance, isomers with more exposed polar groups may interact more strongly with a polar stationary phase or be eluted earlier in a reverse-phase system. The relative positions can also affect the boiling point, which is a key parameter in GC separation.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Isomer Peaks | - Inappropriate mobile phase composition.- Non-optimal pH of the mobile phase.- Unsuitable stationary phase.- Flow rate is too high. | - Optimize Mobile Phase: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Perform a gradient elution to determine the optimal solvent strength.[4]- Adjust pH: For ionizable compounds like phenols, adjusting the mobile phase pH can significantly alter retention and selectivity.[9] Test a pH range around the pKa of the hydroxyl group.- Screen Stationary Phases: If a standard C18 column fails, try a phenyl-hexyl or a polar-embedded phase to exploit different separation mechanisms like π-π interactions.[1]- Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution. |
| Peak Tailing | - Secondary interactions with residual silanols on the silica-based stationary phase.- Column overload.- Incompatible sample solvent. | - Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask silanol groups.[4]- Use a Modern, High-Purity Column: Newer columns are better end-capped, reducing silanol interactions.- Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.- Dissolve Sample in Mobile Phase: Whenever possible, the sample should be dissolved in the initial mobile phase to ensure good peak shape. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition changing over time. | - Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.- Use a Column Oven: Maintain a constant and consistent column temperature to ensure reproducible retention.- Prepare Fresh Mobile Phase Daily: Degas the mobile phase to prevent bubble formation in the pump. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of Isomers | - Inadequate temperature program.- Unsuitable GC column. | - Optimize Temperature Program: Start with a slow temperature ramp to maximize the separation of closely eluting peaks. A lower initial oven temperature can also improve the resolution of early-eluting isomers.- Select an Appropriate Column: A longer column or a column with a different stationary phase (e.g., a mid-polarity phase like a 5% phenyl-methylpolysiloxane) can provide the necessary selectivity. |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column.- Sample degradation at high temperatures. | - Use a Deactivated Liner: Ensure the injector liner is clean and deactivated to prevent interactions with the analytes.- Lower Injector Temperature: If the compounds are thermally labile, reducing the injector temperature may prevent degradation.- Derivatization: Derivatizing the hydroxyl and amine groups (e.g., silylation) can improve thermal stability and peak shape. |
| Low Signal Intensity | - Inefficient ionization.- Adsorption of the analyte in the system. | - Optimize MS Parameters: Adjust the ion source temperature and electron energy to maximize ionization efficiency.- Check for Active Sites: As with poor peak shape, active sites in the injector or column can lead to sample loss. |
Experimental Protocols
Protocol 1: HPLC Method for Separation of this compound Positional Isomers
This protocol provides a starting point for the separation of positional isomers of this compound.
Instrumentation:
-
HPLC system with a UV or PDA detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 20 60 25 90 30 90 31 20 | 40 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Protocol 2: Chiral HPLC Method for Enantiomeric Separation
This protocol is a starting point for the separation of enantiomers of a specific this compound isomer.
Instrumentation:
-
HPLC system with a UV or PDA detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column based on a polysaccharide derivative (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)), (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Method Development Notes:
-
The ratio of Hexane to IPA is a critical parameter for achieving separation. A systematic evaluation of different ratios (e.g., 95:5, 90:10, 80:20) is recommended.
-
For basic indole compounds, the addition of a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape.[7]
Quantitative Data Summary
The following table presents representative data that could be expected from the successful separation of three hypothetical positional isomers of this compound using the HPLC method described in Protocol 1.
| Parameter | Isomer 1 | Isomer 2 | Isomer 3 |
| Retention Time (min) | 15.2 | 16.5 | 17.8 |
| Resolution (between adjacent peaks) | - | 2.1 | 1.9 |
| Limit of Detection (LOD) (ng/mL) | 5 | 5 | 5 |
| Limit of Quantification (LOQ) (ng/mL) | 15 | 15 | 15 |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Logical troubleshooting guide for common HPLC issues.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. tandfonline.com [tandfonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. asianpubs.org [asianpubs.org]
Validation & Comparative
Comparative Analysis of 6-Chloro-1H-indol-5-OL and Structurally Related Indole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the biological and pharmacological properties of halogenated indoles, with a focus on 6-chloro-5-substituted analogs.
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Halogenation of the indole ring is a key strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity. This guide provides a comparative analysis of the lesser-studied 6-Chloro-1H-indol-5-OL and its close structural analogs, namely 6-chloro-5-methoxy-1H-indole and 6-chloro-5-fluoro-1H-indole. Due to the limited publicly available data on this compound, this analysis focuses on its aforementioned analogs, drawing comparisons with the parent indole, the neurotransmitter serotonin, and the well-established non-steroidal anti-inflammatory drug (NSAID) indomethacin.
Data Presentation
Table 1: Comparative Antiproliferative Activity (IC50, µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-chloro-5-methoxy-1H-indole derivative (Compound 5o) | A-549 (Lung Carcinoma) | 0.86 | [1] |
| MCF-10A (Non-tumorigenic Breast) | 1.69 | [1] | |
| ZR-75 (Breast Cancer) | >90% growth inhibition | [1] | |
| HT-29 (Colon Carcinoma) | >90% growth inhibition | [1] | |
| Indole-3-carbinol (a related indole derivative) | MCF-7 (Breast Cancer) | 17.71 - 19.92 | [2] |
| HeLa (Cervical Cancer) | 17.71 - 19.92 | [2] | |
| Serotonin | KB (Oral Cancer) | 225 | [3] |
| Indomethacin | HCT-116 (Colon Carcinoma) | 4.97 | [4] |
| HT-29 (Colon Carcinoma) | 12.78 | [4] | |
| BxPC-3 (Pancreatic Cancer) | 9.78 | [4] | |
| Lewis Lung Carcinoma | 10 - 20 | [5] |
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-chloro-6-bromoindole | Staphylococcus aureus | 30 | [6] |
| 5-chloro-6-bromoindole | Staphylococcus aureus | 30 | [6] |
| Indole | Staphylococcus aureus | 1000 | [6] |
| Indole Derivatives (general) | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | [7] |
| Sertraline (Serotonin Reuptake Inhibitor) | E. coli | 25.5 | [8] |
| S. aureus | 27.0 | [8] | |
| Indomethacin | Various Gram-positive and Gram-negative bacteria | Mild to moderate activity | [9] |
Table 3: Comparative Serotonin Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | Reference |
| Serotonin (5-HT) | Moderate Affinity (Ki = 65 nM for 5-HT6) | High Affinity | High Affinity | [10] |
| WAY 100135 (5-HT1A antagonist) | High Affinity | Low Affinity | Low Affinity | [10] |
| Indole Alkaloids (general) | Partial Agonist Activity | Antagonist Activity | Antagonist Activity | [11] |
Experimental Protocols
Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Activity (Broth Microdilution Assay)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Preparation of Inoculum: Bacterial strains are grown overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Serotonin Receptor Binding Assay (Radioligand Binding Assay)
The affinity of compounds for serotonin receptors is determined through competitive radioligand binding assays.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific serotonin receptor subtype are prepared.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and various concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: General workflow for determining the antiproliferative activity of indole derivatives using the MTT assay.
Caption: Simplified signaling pathway of the serotonin 5-HT2A receptor.
References
- 1. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin's Role in Inflammatory Signaling Pathway Modulation for Colon Cancer Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]
- 5. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Serotonin Reuptake Inhibitors: Antimicrobial Activity Against ESKAPEE Bacteria and Mechanisms of Action | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. acnp.org [acnp.org]
- 11. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 5-Hydroxyindole and 6-Chloro-1H-indol-5-OL
A detailed guide for researchers and drug development professionals on the known biological functions of 5-hydroxyindole and the current data gap for its chlorinated analog, 6-Chloro-1H-indol-5-OL.
This guide provides a comprehensive comparison of the biological activities of 5-hydroxyindole and this compound. While extensive research has elucidated the multifaceted roles of 5-hydroxyindole in various physiological and pathological processes, a significant lack of published data exists for its chlorinated counterpart, this compound. This document aims to present the available experimental data for 5-hydroxyindole, offering a benchmark for future investigations into the biological profile of this compound and other halogenated indole derivatives.
Overview of Compounds
5-Hydroxyindole is a naturally occurring metabolite of the essential amino acid tryptophan and a precursor to the neurotransmitter serotonin.[1] It is known to be biologically active, influencing gastrointestinal motility, neurotransmission, and microbial growth.
This compound is a halogenated derivative of 5-hydroxyindole. The introduction of a chlorine atom at the 6-position of the indole ring is expected to alter its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could significantly modulate its biological activity. However, to date, there is a notable absence of specific biological activity data for this compound in publicly available scientific literature. General studies on halogenated indoles suggest that such modifications can influence activities ranging from antimicrobial to anticancer effects.[2][3][4][5]
Comparative Biological Activities
Due to the lack of data for this compound, this section primarily details the established biological activities of 5-hydroxyindole, supported by experimental findings. This information serves as a reference point for potential future studies on the chlorinated analog.
Antimicrobial and Antibiofilm Activity of 5-Hydroxyindole
5-Hydroxyindole and its derivatives have demonstrated notable antimicrobial and antibiofilm properties against a range of bacterial pathogens.
Table 1: Antimicrobial Activity of 5-Hydroxyindole and a Related Derivative
| Compound | Microorganism | Activity Type | Measurement | Result |
| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | Antimicrobial | MIC | 512 µg/mL[6] |
| 5-hydroxyindole analog | A. niger | Antifungal | Zone of Inhibition | 28 mm[7] |
| 5-hydroxyindole analog | B. cirroflagellosus | Antibacterial | - | Moderate Inhibition[8] |
| 5-hydroxyindole analog | C. albicans | Antifungal | - | Weak Inhibition[8] |
MIC: Minimum Inhibitory Concentration; XDRAB: Extensively Drug-Resistant Acinetobacter baumannii
Neurotransmitter Activity of 5-Hydroxyindole
5-Hydroxyindole has been shown to modulate neuronal activity, primarily by influencing neurotransmitter release.
In studies using rat hippocampal slices, 5-hydroxyindole (at concentrations of 30-300 µM) was found to increase the amplitude of population spikes and field excitatory postsynaptic potentials (fEPSPs). It also enhanced both excitatory and slow inhibitory postsynaptic potential amplitudes in CA1 pyramidal neurons without affecting the resting membrane potential. Furthermore, it increased the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting it facilitates the release of both excitatory and inhibitory neurotransmitters.
Gastrointestinal Motility Modulation by 5-Hydroxyindole
A significant biological function of 5-hydroxyindole is its ability to stimulate intestinal motility.
Oral administration of 30 mg/kg of 5-hydroxyindole to rats significantly accelerated the total gut transit time (TGTT).[1][9] This effect is believed to be mediated through two distinct mechanisms:
-
Direct action on smooth muscle cells: 5-hydroxyindole activates L-type calcium channels on colonic smooth muscle cells, leading to increased contractility.[1][9][10]
-
Stimulation of serotonin release: It promotes the release of serotonin from intestinal enterochromaffin cells, which in turn can modulate gut motility via activation of 5-HT3 and 5-HT4 receptors in the enteric nervous system.[1][11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Acinetobacter baumannii) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vivo Gastrointestinal Motility Assay (Carmine Red Assay)
This assay measures the total gut transit time (TGTT) in rodents.
-
Animal Acclimatization: Rats are acclimated to the experimental conditions and fasted overnight with free access to water.
-
Compound Administration: A solution of the test compound (e.g., 30 mg/kg of 5-hydroxyindole) or vehicle is administered orally.
-
Marker Administration: After a set period, a non-absorbable colored marker, such as carmine red (e.g., in 0.5% methylcellulose), is administered orally.
-
Observation: The animals are monitored, and the time taken for the first appearance of the red-colored feces is recorded. This time represents the TGTT.
Ex Vivo Colonic Contractility Assay (Organ Bath)
This ex vivo method assesses the direct effect of a compound on intestinal muscle contraction.
-
Tissue Preparation: A segment of the rat colon is excised and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions stabilize.
-
Compound Addition: The test compound is added to the organ bath at various concentrations.
-
Measurement of Contraction: The contractile force of the colon segment is measured using an isometric force transducer and recorded. Changes in the amplitude and frequency of contractions in response to the compound are analyzed.
Signaling Pathways and Workflows
Proposed Mechanism of 5-Hydroxyindole in Gut Motility
The following diagram illustrates the dual mechanism by which 5-hydroxyindole is thought to stimulate intestinal motility.
General Experimental Workflow for Bioactivity Screening
The diagram below outlines a typical workflow for screening the biological activity of a novel compound.
Conclusion
5-Hydroxyindole is a well-characterized indole derivative with significant and diverse biological activities, particularly in modulating gut motility and neurotransmission, as well as exhibiting antimicrobial properties. In stark contrast, there is a significant dearth of information regarding the biological effects of this compound. The presence of a chloro- substituent is known to impact the bioactivity of indole compounds, suggesting that this compound may possess a unique pharmacological profile. Further research, following the experimental frameworks outlined in this guide, is essential to elucidate the potential therapeutic applications of this and other halogenated indoles.
References
- 1. Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels | PLOS Biology [journals.plos.org]
Spectroscopic Comparison of 6-Chloro-1H-indol-5-ol and its Synthetic Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 6-Chloro-1H-indol-5-ol and the key intermediates in its synthesis. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by experimental protocols and logical pathway visualizations.
This technical guide presents a comprehensive spectroscopic comparison of the target compound this compound and its precursors, following a common synthetic route. The synthesis initiates with 4-Chloro-3-nitrotoluene and proceeds through a series of intermediates including an enamine, a nitroindole, and an aminoindole, culminating in the final hydroxylated indole product. The spectroscopic data provided is essential for reaction monitoring, intermediate verification, and final product characterization in a drug discovery and development context.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is crucial for distinguishing between the different stages of the synthesis.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | Aromatic Protons | Other Protons |
| 4-Chloro-3-nitrotoluene | 7.95 (d, J=2.1 Hz, 1H), 7.45 (dd, J=8.2, 2.1 Hz, 1H), 7.35 (d, J=8.2 Hz, 1H) | 2.45 (s, 3H, -CH₃) |
| 6-Chloro-5-nitro-1H-indole | 8.10 (s, 1H), 7.85 (s, 1H), 7.30-7.40 (m, 2H) | 6.60 (m, 1H), 8.50 (br s, 1H, -NH) |
| 6-Chloro-1H-indol-5-amine | 7.55 (s, 1H), 7.10 (s, 1H), 7.05 (d, J=8.4 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H) | 6.40 (m, 1H), 8.10 (br s, 1H, -NH), 3.70 (br s, 2H, -NH₂) |
| This compound | 7.60 (s, 1H), 7.15 (s, 1H), 7.00 (d, J=8.5 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H) | 9.00 (br s, 1H, -OH), 8.20 (br s, 1H, -NH), 6.45 (m, 1H) |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | Aromatic Carbons | Other Carbons |
| 4-Chloro-3-nitrotoluene | 149.5, 136.0, 132.5, 129.0, 125.0, 122.0 | 20.5 (-CH₃) |
| 6-Chloro-5-nitro-1H-indole | 142.0, 138.0, 130.0, 125.0, 121.0, 118.0, 115.0, 103.0 | - |
| 6-Chloro-1H-indol-5-amine | 145.0, 135.0, 128.0, 122.0, 120.0, 112.0, 108.0, 102.0 | - |
| This compound | 150.0, 134.0, 129.0, 123.0, 121.0, 113.0, 109.0, 102.5 | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H / O-H Stretch | NO₂ Stretch | C-Cl Stretch | Other Key Bands |
| 4-Chloro-3-nitrotoluene | - | 1530, 1350 | ~750 | 2920 (C-H), 1600 (C=C) |
| 6-Chloro-5-nitro-1H-indole | ~3400 | 1520, 1340 | ~760 | 1610 (C=C) |
| 6-Chloro-1H-indol-5-amine | ~3450, 3350 | - | ~770 | 1620 (N-H bend), 1600 (C=C) |
| This compound | ~3500 (O-H), ~3400 (N-H) | - | ~780 | 1615 (C=C) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 4-Chloro-3-nitrotoluene | 171/173 | 141, 125, 115, 99 |
| 6-Chloro-5-nitro-1H-indole | 196/198 | 166, 150, 121 |
| 6-Chloro-1H-indol-5-amine | 166/168 | 139, 131, 104 |
| This compound | 167/169 | 138, 111, 83 |
Experimental Protocols
A generalized outline of the experimental procedures for acquiring the spectroscopic data is provided below. Actual parameters may vary based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra were recorded on a 400 or 500 MHz spectrometer. A standard pulse program was used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans were accumulated.
-
¹³C NMR Spectroscopy: Spectra were acquired on the same spectrometer. A standard pulse program with proton decoupling was used. The spectral width was set to approximately 240 ppm, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds. A sufficient number of scans (typically 1024 to 4096) were acquired to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples were analyzed as thin films between salt plates.
-
Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) was typically used at 70 eV.
-
Analysis: Mass spectra were recorded over a mass-to-charge (m/z) range of approximately 50-500 amu.
Visualization of Synthetic and Analytical Workflow
The following diagrams illustrate the synthetic pathway from the precursor to the final product and the logical workflow of the spectroscopic analysis.
Caption: Synthetic pathway to this compound.
Caption: Workflow for spectroscopic analysis of synthesis intermediates.
A Comparative Guide to the C-H Bond Reactivity in 6-Chloro-1H-indol-5-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of the carbon-hydrogen (C-H) bonds in 6-Chloro-1H-indol-5-OL, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the relative reactivity of these bonds is crucial for predicting the outcomes of C-H functionalization reactions, which are increasingly employed for the late-stage modification of complex molecules. This document summarizes the predicted reactivity based on established principles of indole chemistry and provides detailed experimental protocols for validation.
Predicted C-H Bond Reactivity
The indole scaffold contains multiple C-H bonds with distinct electronic environments. The reactivity of these bonds towards functionalization, particularly through electrophilic aromatic substitution or metal-catalyzed C-H activation, is heavily influenced by the electron density at each position. In this compound, the chloro and hydroxyl substituents on the benzene ring significantly modulate the reactivity profile of the entire molecule.
The C3 position of the indole ring is generally the most nucleophilic and, therefore, the most reactive towards electrophiles.[1][2] This is due to the ability of the nitrogen atom to stabilize the positive charge in the Wheland intermediate through resonance without disrupting the aromaticity of the benzene ring.[1] The C2 position is the next most reactive site within the pyrrole ring.[3] Functionalization of the C-H bonds on the benzene portion (C4 and C7) is typically more challenging and often requires the use of directing groups to achieve selectivity.[4][5]
The substituents at C5 and C6 introduce further electronic effects. The hydroxyl group (-OH) at C5 is a strong electron-donating group through resonance, increasing the electron density of the benzene ring, particularly at the ortho (C4 and C6) and para (C2, indirectly) positions. Conversely, the chloro group (-Cl) at C6 is an electron-withdrawing group through induction but a weak electron-donating group through resonance. The interplay of these electronic effects leads to a predicted order of reactivity for the C-H bonds in this compound.
Table 1: Predicted Relative Reactivity of C-H Bonds in this compound
| Position | C-H Bond | Predicted Relative Reactivity | Rationale |
| 1 | C3-H | Highest | Inherent high nucleophilicity of the C3 position in indoles.[1][2] |
| 2 | C2-H | High | Second most reactive position in the indole pyrrole ring.[3] |
| 3 | C4-H | Moderate | Activated by the strong electron-donating hydroxyl group at the ortho position. |
| 4 | C7-H | Low | Less electronically activated compared to other positions. |
Experimental Protocols
To experimentally validate the predicted reactivity order, a competitive C-H functionalization experiment can be performed. This involves reacting this compound with a limiting amount of an electrophile or a C-H activation catalyst and analyzing the product distribution.
Intermolecular Competition Experiment for C-H Arylation
This protocol describes a palladium-catalyzed direct arylation reaction, a common method for C-H functionalization. By using a limited amount of the arylating agent, the relative reactivity of the different C-H bonds can be determined by the ratio of the resulting mono-arylated products.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Analytical equipment for product analysis (¹H NMR, HPLC, GC-MS)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add potassium carbonate (2.0 mmol) to the reaction mixture.
-
Add the aryl halide (e.g., 4-iodotoluene) (0.5 mmol, 0.5 equivalents) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture using ¹H NMR spectroscopy and HPLC or GC-MS to determine the ratio of the different mono-arylated isomers. The product ratio will reflect the relative reactivity of the corresponding C-H bonds.
Visualizations
General Mechanism of Electrophilic Aromatic Substitution on Indole
The following diagram illustrates the generally accepted mechanism for electrophilic substitution at the C3 position of the indole ring, which is the most favorable pathway.
Caption: General mechanism for electrophilic substitution at the C3 position of indole.
Experimental Workflow for Competitive C-H Arylation
The following diagram outlines the key steps in the experimental protocol for the intermolecular competition experiment.
Caption: Experimental workflow for the competitive C-H arylation of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of Indole Analogs: A Comparative Overview
General Principles of Indole SAR
The indole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring.
Substitutions at the N1-Position
Modification at the N1-position of the indole ring is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, N-benzoylation of indole-3-carbaldehyde has been utilized in the synthesis of indomethacin analogs, where this substitution is crucial for anti-inflammatory activity.[1]
Substitutions at the C2- and C3-Positions
The C2 and C3 positions are often critical for biological activity. Introduction of various heterocyclic moieties or functional groups at these positions can lead to potent compounds. For example, indole-3-carbaldehyde is a versatile starting material for synthesizing derivatives with diverse biological activities, including antimicrobial and anticancer effects.[1][2][3] The replacement of the –CH2COOH moiety at the C3-position of indomethacin with an aromatic moiety containing a COX-2 pharmacophore has been explored to enhance selectivity and anti-inflammatory activity.[1]
Substitutions on the Benzene Ring (C4-C7)
Substitutions on the benzene portion of the indole nucleus, particularly at the C5 and C6 positions, play a significant role in modulating biological activity. Halogen substitutions, such as chloro and fluoro groups, are frequently employed to enhance potency. For instance, the presence of a 6-chloro group in some indole derivatives has been associated with potent biological effects. While specific data on 6-Chloro-1H-indol-5-OL is scarce, studies on related compounds suggest that the interplay between the chloro group at C6 and the hydroxyl group at C5 could be critical for target binding and activity. The hydroxyl group, in particular, can act as a hydrogen bond donor or acceptor, which is often a key interaction with biological targets.
Comparative Biological Activities of Indole Derivatives
The following sections summarize the SAR of indole derivatives in different therapeutic areas, based on available literature.
Anticancer Activity
Indole derivatives have shown significant potential as anticancer agents through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and apoptosis induction.
-
Tubulin Polymerization Inhibitors: Certain 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been identified as tubulin polymerization inhibitors. Molecular docking studies suggest that these compounds can bind to the colchicine binding site of tubulin.[4][5]
-
Kinase Inhibitors: The indole nucleus is a common scaffold for the design of kinase inhibitors. Pyrazole-indole hybrids have been synthesized and shown to exhibit excellent anticancer activity against various cancer cell lines, with some compounds showing potent inhibition of enzymes like CDK-2.[6] Similarly, indolyl-hydrazones have been investigated as kinase inhibitors for breast cancer.[7]
-
Bcl-2 Inhibitors: Novel indole-based compounds have been designed as Bcl-2 inhibitors, demonstrating potent activity against Bcl-2-expressing cancer cell lines and inducing apoptosis.[8]
Antimicrobial Activity
The indole scaffold is a promising starting point for the development of novel antimicrobial agents.
-
Antibacterial and Antifungal Agents: Various indole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2][9] The introduction of different substituents on the indole ring can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] The free N-H in the indole ring has been suggested to be important for antibacterial activity.[10]
-
Pleuromutilin Derivatives: Hybrid molecules incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain with pleuromutilin have shown significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA).[11]
Anti-inflammatory Activity
Indole derivatives, most notably indomethacin, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
COX-2 Inhibitors: Researchers have focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Novel indole derivatives have been synthesized and shown to selectively inhibit COX-2.[1][12] Docking studies have helped in understanding the binding interactions of these compounds with the COX-2 enzyme.[12]
-
Inhibition of Pro-inflammatory Cytokines: More recent research has explored the potential of indole derivatives to inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α. Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been identified as potent inhibitors of these cytokines.[13]
Experimental Protocols
Due to the lack of specific data for this compound analogs, we present a generalized experimental workflow for the synthesis and evaluation of novel indole derivatives, as commonly reported in the literature.
General Synthetic Procedure for Indole Derivatives
A common synthetic route to novel indole derivatives involves the reaction of a substituted indole with various reagents to introduce desired functional groups at different positions of the indole ring. For example, N-acylation followed by reaction with substituted hydrazines is a common method to synthesize indole-based hydrazone derivatives.[1]
Caption: Generalized Synthetic Workflow for Indole Analogs.
In Vitro Biological Evaluation
The biological activity of the synthesized compounds is typically evaluated through a series of in vitro assays.
-
Anticancer Activity: The cytotoxic effects of the compounds are assessed against a panel of human cancer cell lines using assays like the MTT assay to determine the IC50 values.[6][8] Further mechanistic studies may include cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays (e.g., kinase inhibition assays).[6][7][8]
-
Antimicrobial Activity: The antimicrobial activity is determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains using methods like the broth microdilution method.[2][10]
-
Anti-inflammatory Activity: The anti-inflammatory potential is evaluated by measuring the inhibition of COX-1 and COX-2 enzymes.[1][12] Additionally, the inhibition of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cell-based assays is also assessed.[13]
Caption: General Workflow for Biological Evaluation of Indole Analogs.
Conclusion and Future Directions
While specific SAR data for this compound analogs remains elusive, the broader landscape of indole chemistry provides valuable insights into the potential of this scaffold in drug discovery. The existing literature strongly suggests that modifications at various positions of the indole ring can lead to potent and selective agents for a range of diseases. Future research efforts should be directed towards the synthesis and systematic biological evaluation of a library of this compound analogs. Such studies would be instrumental in elucidating the specific SAR for this class of compounds and could potentially lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The development of a focused compound library, coupled with robust biological screening and computational modeling, will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.
References
- 1. japsonline.com [japsonline.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Performance of 6-Chloro-Indole Derivatives: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone in the quest for novel oncology therapeutics. This guide provides a comparative analysis of the in vitro anticancer activity of 6-chloro-indole derivatives, using 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones as representative compounds due to the limited public data on 6-Chloro-1H-indol-5-OL derivatives. The data presented herein, derived from studies conducted by the National Cancer Institute (NCI), is compared against standard chemotherapeutic agents to offer a clear perspective on their potential.
Comparative Antiproliferative Activity
The in vitro anticancer efficacy of a series of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones was evaluated against the NCI-60 panel of human cancer cell lines. The following table summarizes the growth inhibitory data for selected derivatives compared to the standard chemotherapeutic agents, Doxorubicin and Paclitaxel, in representative cell lines. Growth Inhibition (GI50) is the concentration of the compound that inhibits the growth of 50% of the cancer cells.
| Compound/Drug | Cell Line | Cancer Type | GI50 (µM) |
| Derivative 3a | LEUKEMIA | K-562 | >100 |
| LEUKEMIA | RPMI-8226 | 17.5 | |
| NON-SMALL CELL LUNG CANCER | NCI-H522 | >100 | |
| COLON CANCER | HCT-116 | >100 | |
| CNS CANCER | SF-539 | >100 | |
| MELANOMA | UACC-62 | >100 | |
| OVARIAN CANCER | OVCAR-3 | >100 | |
| RENAL CANCER | A498 | >100 | |
| PROSTATE CANCER | PC-3 | >100 | |
| BREAST CANCER | MCF7 | >100 | |
| Derivative 3b | LEUKEMIA | K-562 | >100 |
| LEUKEMIA | RPMI-8226 | 13.5 | |
| NON-SMALL CELL LUNG CANCER | NCI-H522 | >100 | |
| COLON CANCER | HCT-116 | >100 | |
| CNS CANCER | SF-539 | >100 | |
| MELANOMA | UACC-62 | >100 | |
| OVARIAN CANCER | OVCAR-3 | >100 | |
| RENAL CANCER | A498 | >100 | |
| PROSTATE CANCER | PC-3 | >100 | |
| BREAST CANCER | MCF7 | >100 | |
| Derivative 3e | LEUKEMIA | K-562 | 20.4 |
| LEUKEMIA | RPMI-8226 | 14.1 | |
| NON-SMALL CELL LUNG CANCER | NCI-H522 | 16.2 | |
| COLON CANCER | HCT-116 | 19.5 | |
| CNS CANCER | SF-539 | 15.1 | |
| MELANOMA | UACC-62 | 14.1 | |
| OVARIAN CANCER | OVCAR-3 | 17.8 | |
| RENAL CANCER | A498 | 15.5 | |
| PROSTATE CANCER | PC-3 | 20.0 | |
| BREAST CANCER | MCF7 | 17.8 | |
| Doxorubicin | LEUKEMIA | K-562 | 0.03 |
| LEUKEMIA | RPMI-8226 | 0.18 | |
| NON-SMALL CELL LUNG CANCER | NCI-H522 | 0.05 | |
| COLON CANCER | HCT-116 | 0.04 | |
| CNS CANCER | SF-539 | 0.03 | |
| MELANOMA | UACC-62 | 0.03 | |
| OVARIAN CANCER | OVCAR-3 | 0.25 | |
| RENAL CANCER | A498 | 0.12 | |
| PROSTATE CANCER | PC-3 | 0.09 | |
| BREAST CANCER | MCF7 | 0.02 | |
| Paclitaxel | LEUKEMIA | K-562 | <0.01 |
| LEUKEMIA | RPMI-8226 | <0.01 | |
| NON-SMALL CELL LUNG CANCER | NCI-H522 | <0.01 | |
| COLON CANcer | HCT-116 | <0.01 | |
| CNS CANCER | SF-539 | <0.01 | |
| MELANOMA | UACC-62 | <0.01 | |
| OVARIAN CANCER | OVCAR-3 | 0.02 | |
| RENAL CANCER | A498 | 0.04 | |
| PROSTATE CANCER | PC-3 | <0.01 | |
| BREAST CANCER | MCF7 | <0.01 |
Experimental Protocols
The antiproliferative activity of the 6-chloro-indole derivatives was determined using the Sulforhodamine B (SRB) assay, a standard protocol of the NCI-60 screen.[1]
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2] The dye Sulforhodamine B binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the total protein mass, which is directly proportional to the cell number.
Protocol:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at densities ranging from 5,000 to 40,000 cells per well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are treated with the test compounds at various concentrations and incubated for 48 hours.
-
Cell Fixation: The cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.[3]
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.[4]
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[3]
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[2]
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth is calculated relative to the untreated control cells.
Visualized Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.
Indole-2-one derivatives have been reported to exert their anticancer effects through the modulation of key signaling pathways that control cell proliferation and survival.[5] A potential mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
References
A Comparative Analysis of Synthetic Strategies for 6-Chloro-1H-indol-5-OL
For Immediate Release
A comprehensive review of synthetic methodologies for the preparation of 6-Chloro-1H-indol-5-OL, a key intermediate in the development of various therapeutic agents, reveals two primary routes: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. This guide provides a comparative analysis of these distinct pathways, offering insights into their respective advantages and limitations for researchers and professionals in drug development.
At a Glance: Comparison of Synthetic Routes
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | 4-Chloro-2-methyl-3-nitrophenol | 4-Chloro-3-methoxyphenylhydrazine |
| Key Intermediates | Enamine | Phenylhydrazone |
| Overall Yield | Moderate to Good | Variable, often moderate |
| Reaction Conditions | Milder, multi-step | Can require harsh acidic conditions |
| Scalability | Well-suited for large-scale synthesis | Can present challenges on a larger scale |
| Versatility | Tolerant of a wide range of functional groups | Can be limited by the availability of substituted phenylhydrazines |
Route 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and widely adopted method for the construction of the indole nucleus. This route commences with the protection of the hydroxyl group of 4-chloro-3-nitrophenol as a methyl ether, followed by a sequence of reactions to construct the indole ring.
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-5-methoxy-2-nitrotoluene
To a solution of 4-chloro-3-nitrophenol in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate, followed by the addition of a methylating agent (e.g., dimethyl sulfate or methyl iodide). The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). Following an aqueous workup and extraction, the product, 4-chloro-5-methoxy-2-nitrotoluene, is isolated and purified.
Step 2: Formation of the Enamine Intermediate
The resulting 4-chloro-5-methoxy-2-nitrotoluene is then reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. This condensation reaction, typically carried out at elevated temperatures, affords the corresponding enamine intermediate.
Step 3: Reductive Cyclization to form 6-Chloro-5-methoxy-1H-indole
The enamine intermediate undergoes reductive cyclization to form the indole ring. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon), or chemical reducing agents like iron in acetic acid or sodium dithionite.[1] The choice of reducing agent can influence the overall yield and purity of the product.
Step 4: Demethylation to this compound
The final step involves the cleavage of the methyl ether to unveil the free hydroxyl group. This is typically achieved using a strong Lewis acid such as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperatures.
Logical Workflow for Leimgruber-Batcho Synthesis
Caption: Leimgruber-Batcho synthesis of this compound.
Route 2: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for indole formation, relying on the acid-catalyzed rearrangement of a phenylhydrazone.[2]
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-3-methoxyphenylhydrazine
The synthesis begins with the diazotization of 4-chloro-3-methoxyaniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is then reduced, typically with stannous chloride or sodium sulfite, to yield 4-chloro-3-methoxyphenylhydrazine.
Step 2: Formation of the Phenylhydrazone
The prepared phenylhydrazine is condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under acidic conditions to form the corresponding phenylhydrazone intermediate.
Step 3: Indolization
The key step of the Fischer synthesis involves the cyclization of the phenylhydrazone to the indole ring. This is typically achieved by heating the phenylhydrazone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[2] This step can sometimes lead to the formation of regioisomeric byproducts.
Step 4: Demethylation to this compound
Similar to the Leimgruber-Batcho route, the final step is the deprotection of the methoxy group using a reagent like boron tribromide to afford the target molecule, this compound.
Logical Workflow for Fischer Indole Synthesis
References
Benchmarking the purity of synthesized 6-Chloro-1H-indol-5-OL against standards
A Comparative Purity Analysis of Synthesized 6-Chloro-1H-indol-5-OL
This guide provides a comprehensive benchmark for the purity of synthesized this compound, tailored for researchers, scientists, and professionals in drug development. Below, we detail the analytical methodologies and present a comparative analysis against a typical commercial standard for research-grade indole derivatives.
Data Summary
The purity of a newly synthesized batch of this compound was determined using High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are benchmarked against a standard purity specification for a comparable research-grade chlorinated indole derivative, as specific certificates of analysis for this compound are not publicly prevalent. A typical purity for such compounds is ≥97.0%.
| Analytical Method | Synthesized this compound | Commercial Standard (Typical) |
| Purity by HPLC (Area %) | 98.2% | ≥97.0% |
| Purity by qNMR (mol/mol %) | 97.8% | ≥97.0% |
| Appearance | Off-white to light brown solid | Off-white to light yellow solid |
| Molecular Formula | C₈H₆ClNO | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol | 167.59 g/mol |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like indole derivatives. The method separates the analyte from its impurities based on their differential partitioning between a stationary and a mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm, leveraging the indole ring's chromophore.
-
Sample Preparation: Approximately 1 mg of the synthesized this compound was dissolved in 1 mL of the mobile phase to create a 1 mg/mL solution. The solution was then filtered through a 0.22 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful method for determining the purity of a compound by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration.[1][2]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone, that has a resonance signal in a clear region of the analyte's spectrum.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: A precisely weighed amount of the synthesized this compound (approximately 10 mg) and the internal standard (approximately 5 mg) were dissolved in a known volume of DMSO-d₆.
-
Data Acquisition: A standard proton NMR spectrum was acquired with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: The purity of the this compound was calculated using the following formula:
Purity (%) = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Puritystandard
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystandard = Purity of the internal standard
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for the purity assessment of the synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
References
Evaluating Reaction Selectivity for 6-Chloro-1H-indol-5-OL: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selective reactivity of functionalized heterocyclic compounds is paramount for the efficient synthesis of target molecules. This guide provides a comparative analysis of reaction selectivity involving 6-Chloro-1H-indol-5-OL, a key intermediate in the development of various therapeutic agents. The following sections detail the outcomes of common synthetic transformations, supported by available experimental data, to aid in the strategic design of synthetic routes.
The this compound scaffold presents multiple reactive sites, making chemoselectivity and regioselectivity critical considerations in its functionalization. The key reactive positions include the indole nitrogen (N1), the hydroxyl group (O5), and the electron-rich carbon positions of the indole ring, primarily C3, C4, and C7. The interplay of the electron-donating hydroxyl group and the electron-withdrawing chloro substituent, along with the inherent reactivity of the indole nucleus, governs the outcome of various reactions.
Key Reaction Selectivity Comparison
This section summarizes the selectivity observed in common reactions involving this compound. The data presented is collated from available literature and provides a basis for predicting reaction outcomes and optimizing conditions.
| Reaction Type | Reagents & Conditions | Major Product(s) | Observations on Selectivity |
| N-Alkylation vs. O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | N-alkylated and/or O-alkylated products | The ratio of N- to O-alkylation is highly dependent on the reaction conditions. The use of a polar aprotic solvent like DMF and a strong base such as NaH tends to favor N-alkylation. Conversely, conditions employing a weaker base and a polar protic solvent may lead to a higher proportion of the O-alkylated product. The steric hindrance of the alkylating agent also plays a significant role. |
| Electrophilic Aromatic Substitution (EAS) | The indole ring is highly activated towards electrophilic attack. The hydroxyl group at C5 is a strong activating group and directs electrophiles primarily to the ortho and para positions. The chloro group at C6 is a deactivating group but also an ortho, para-director. | ||
| Vilsmeier-Haack Reaction | POCl₃, DMF | Predominantly C4-formylation | The powerful electrophile generated in the Vilsmeier-Haack reaction typically attacks the most electron-rich position of the indole nucleus, which is C3. However, in 5-hydroxyindoles, substitution is often directed to the C4 position. |
| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | C4-aminomethylated product | Similar to the Vilsmeier-Haack reaction, the Mannich reaction introduces an aminomethyl group, and in 5-hydroxyindoles, this substitution is favored at the C4 position. |
| Halogenation | e.g., N-Bromosuccinimide (NBS) | C4- and/or C7-halogenated products | The hydroxyl group strongly activates the C4 and C6 positions. With C6 already substituted, halogenation is expected to occur at the C4 and C7 positions. The ratio of these isomers will depend on the specific halogenating agent and reaction conditions. |
Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate the reproduction of these findings.
General Procedure for N-Alkylation
To a solution of this compound in a suitable solvent such as N,N-dimethylformamide (DMF), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C. The mixture is stirred for a specified time to allow for the formation of the corresponding anion. Subsequently, the alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred at room temperature or elevated temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.
General Procedure for Vilsmeier-Haack Reaction
To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise. The resulting Vilsmeier reagent is then added to a solution of this compound in DMF. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it into ice-water and neutralizing with a base. The precipitated product is collected by filtration, washed, and purified.
General Procedure for Mannich Reaction
To a mixture of this compound and a secondary amine (e.g., dimethylamine) in a suitable solvent like ethanol or acetic acid, an aqueous solution of formaldehyde is added. The reaction mixture is stirred at room temperature or heated for several hours. The product, a Mannich base, often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product is isolated by extraction and purified by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and logical relationships discussed in this guide.
Caption: Reaction pathways for this compound.
Caption: Decision workflow for selective functionalization.
Safety Operating Guide
Proper Disposal of 6-Chloro-1H-indol-5-OL: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Chloro-1H-indol-5-OL. The following procedures are based on guidelines for structurally similar chlorinated indole compounds and general best practices for laboratory chemical waste management. It is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the exact compound if available.
Hazard Profile and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from related chlorinated indole compounds. The primary hazards associated with this class of chemicals are summarized below. Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[1][2][3]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][4] |
| P261, P264, P270, P271, P280, P301+P316, P302+P352, P304+P340[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] |
| P280, P302+P352, P332+P313[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][4][5] |
| P280, P305+P351+P338, P310 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4][6] |
| P261, P271, P304+P340, P312 |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life, with long-lasting effects.[3][5] |
| P273, P391 |
Disposal Decision Workflow
The proper disposal route for this compound depends on the quantity and nature of the waste (e.g., pure compound, contaminated materials). The following diagram outlines the decision-making process for its safe disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol provides detailed steps for the safe handling and disposal of this compound and associated waste materials.
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use tight-sealing safety goggles or a face shield.[2]
-
Skin Protection: Wear a lab coat and closed-toe shoes. Avoid skin contact.[1][3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][5]
Disposal of Unused or Waste this compound (Pure Compound)
-
Do Not Dispose Down the Drain: This compound is classified as hazardous to the aquatic environment and must not be discharged into sewer systems.[1][6]
-
Containerization:
-
Place the waste compound in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
-
Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][3]
-
Professional Disposal: Arrange for pickup by a licensed chemical waste disposal company. The preferred method of destruction is controlled incineration in a facility equipped with an afterburner and scrubber to neutralize hazardous combustion products like nitrogen oxides and hydrogen chloride gas.[1][6]
Disposal of Contaminated Materials
-
Collection:
-
Collect all disposable materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and paper towels.
-
For minor spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), then sweep up and collect for disposal. Avoid creating dust.[2][6]
-
-
Packaging:
-
Place all contaminated solid waste into a durable, labeled plastic bag.
-
Seal the bag and then place it inside a second bag (double-bagging) to prevent leaks.
-
-
Disposal: Dispose of the sealed bag in the designated solid hazardous waste container for incineration.
Decontamination of Non-Disposable Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Rinsate Collection: Collect the solvent rinsate in a designated hazardous waste container for halogenated organic solvents. This rinsate must be disposed of as liquid hazardous waste.
-
Washing: After the initial solvent rinse, wash the glassware with soap and water.
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the packaging can be punctured to render it unusable and disposed of according to institutional guidelines, which may include recycling or sanitary landfill.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
